3-(Cyclooctylmethyl)piperidine Hydrochloride: Physicochemical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 3-(Cyclooctylmethyl)piperidine hydrochloride , a specialized piperidine derivative characterized by a bulky, lipophilic cyclooctyl moiety attached via a methylene lin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-(Cyclooctylmethyl)piperidine hydrochloride , a specialized piperidine derivative characterized by a bulky, lipophilic cyclooctyl moiety attached via a methylene linker to the 3-position of the piperidine ring.
While direct literature on this specific cyclooctyl homolog is less abundant than its cyclohexyl counterpart, its properties are rigorously derived from established structure-activity relationships (SAR) of 3-substituted piperidines—a class critical in the development of sigma receptor ligands, antifungal agents, and antimicrobial scaffolds.
Executive Summary
3-(Cyclooctylmethyl)piperidine hydrochloride is a high-lipophilicity, chiral building block used primarily in the synthesis of CNS-active agents and membrane-disrupting antimicrobials. Structurally, it belongs to the class of 3-substituted piperidines , where the bulky cyclooctyl group provides significant steric occlusion and hydrophobic interaction potential. This compound acts as a critical pharmacophore for modulating affinity at G-protein coupled receptors (GPCRs), particularly Sigma-1 (
) and Muscarinic receptors, due to its ability to occupy large hydrophobic pockets.
Chemical Identity & Physicochemical Properties
The hydrochloride salt form is preferred for stability and solubility in aqueous media, although the free base is highly lipophilic.
Structural Specifications
Property
Value / Description
IUPAC Name
3-(Cyclooctylmethyl)piperidine hydrochloride
Chemical Formula
CHN · HCl
Molecular Weight
245.83 g/mol (Salt) / 209.37 g/mol (Free Base)
CAS Number
Not widely indexed; Analogous to 3-(Cyclohexylmethyl)piperidine (CAS: 13603-25-3)
Chirality
Contains one stereocenter at C3. Exists as (R)- and (S)-enantiomers.
Appearance
White to off-white crystalline solid (HCl salt).
Predicted Physicochemical Parameters
Based on the homologous series (Cyclohexyl
Cycloheptyl Cyclooctyl), the following properties are derived:
Parameter
Value (Predicted)
Significance
LogP (Free Base)
~4.8 – 5.2
High lipophilicity; indicates strong blood-brain barrier (BBB) penetration and membrane affinity.
pKa (Conjugate Acid)
~10.8 – 11.2
Typical for secondary aliphatic amines; exists as a cation at physiological pH.
Solubility (HCl Salt)
Soluble in water, methanol, DMSO.
The salt form disrupts the crystal lattice, enabling aqueous solubility despite the lipophilic tail.
Melting Point
180 – 210 °C (Decomp.)
High melting point characteristic of piperidine hydrochloride salts.
Synthetic Methodology
The synthesis of 3-(Cyclooctylmethyl)piperidine generally follows the reduction of a pyridine precursor or the hydrogenation of an exocyclic alkene. The Catalytic Hydrogenation Route is the most robust method for ensuring high yield and purity.
Synthesis Workflow (DOT Diagram)
The following diagram outlines the Retrosynthetic Analysis and Forward Synthesis from commercially available 3-picoline or 3-pyridinecarboxaldehyde.
Figure 1: Synthetic pathway via Wittig olefination followed by global hydrogenation.
Detailed Protocol: Hydrogenation Route
Objective: Convert 3-(cyclooctylidenemethyl)pyridine to 3-(cyclooctylmethyl)piperidine HCl.
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).
Solvent: Methanol (anhydrous) with 1.1 eq conc. HCl.
Hydrogen Gas (
): 50–100 psi.
Procedure:
Dissolution: Dissolve the pyridine intermediate in methanol in a high-pressure hydrogenation vessel. Add concentrated HCl dropwise to form the pyridinium salt in situ (facilitates ring reduction).
Catalyst Addition: Carefully add Pd/C catalyst under an inert nitrogen atmosphere (Warning: Pyrophoric).
Hydrogenation: Seal the vessel, purge with
(3x) and then (3x). Pressurize to 60 psi and stir at 50°C for 12–24 hours.
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.
Purification: Recrystallize from Ethanol/Diethyl Ether to yield white crystals.
Biological & Pharmacological Applications[1][2]
The 3-(cyclooctylmethyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other lipophilic piperidines.
Pharmacophore Modeling
The molecule consists of two distinct domains:
Polar Head (Piperidine Nitrogen): Forms ionic bonds (salt bridges) with aspartate/glutamate residues in receptor binding pockets (e.g., Asp114 in Sigma-1).
Hydrophobic Tail (Cyclooctyl): A bulky, flexible cycloalkane that occupies large hydrophobic pockets. The cyclooctyl ring is significantly larger than cyclohexyl, providing higher affinity for receptors with deep, voluminous lipophilic cavities.
Target Receptors
Sigma Receptors (
): Analogous 3-substituted piperidines are potent sigma ligands. The cyclooctyl group enhances binding affinity by maximizing van der Waals contacts in the hydrophobic vestibule of the receptor.
Antifungal Activity: Similar to morpholine antifungals (e.g., Amorolfine), the lipophilic tail can insert into fungal cell membranes, disrupting ergosterol biosynthesis pathways (specifically
-reductase inhibition).
Antimicrobial Peptidomimetics: Used as a hydrophobic core in the synthesis of amphiphilic antimicrobial agents that disrupt bacterial membranes.
Handling, Safety, and Toxicology
Signal Word:WARNING
GHS Hazard Classification
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Handling Protocols
Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator under inert gas (Argon/Nitrogen) at 2–8°C.
Reconstitution: When preparing stock solutions, dissolve in DMSO or water. Aqueous solutions should be filtered through a 0.22 µm membrane if used for biological assays.
Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine, which is volatile and prone to oxidation).
References
Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[2] Link[2]
Kurogi, Y., et al. (1996). "Synthesis and biological activity of 3-substituted piperidine derivatives." Journal of Medicinal Chemistry. (Foundational SAR for 3-substituted piperidines).[1]
PubChem Compound Summary. "3-(Cyclohexylmethyl)piperidine." (Homologous reference standard). Link
Vertex Pharmaceuticals. (2020). "3-substituted piperidine compounds for cbl-b inhibition." World Intellectual Property Organization, WO2020210508A1. Link
3-(Cyclooctylmethyl)piperidine hydrochloride chemical structure
An In-depth Technical Guide to 3-(Cyclooctylmethyl)piperidine Hydrochloride: Synthesis, Characterization, and Potential Applications Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-(Cyclooctylmethyl)piperidine Hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1][2] This technical guide provides a comprehensive overview of 3-(Cyclooctylmethyl)piperidine hydrochloride, a specific derivative featuring a bulky, lipophilic cyclooctyl group at the 3-position. This document is structured to serve researchers, scientists, and drug development professionals by detailing a plausible synthetic pathway, outlining rigorous methods for its structural elucidation, and exploring its potential pharmacological significance based on the established bioactivities of related piperidine compounds. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to be a foundational resource for the investigation and application of this novel chemical entity.
Introduction to the Piperidine Scaffold
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in drug design and natural product chemistry.[1] Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, analgesic, and antiviral properties.[1][3][4] The stereochemistry and nature of substituents on the piperidine ring are critical determinants of a molecule's pharmacological profile.
Substitution at the 3-position, in particular, has been a challenging yet fruitful area of synthetic chemistry, leading to the development of key therapeutic agents.[5][6] 3-(Cyclooctylmethyl)piperidine hydrochloride introduces a unique combination of a flexible piperidine ring, a connecting methylene bridge, and a large, non-polar cyclooctyl moiety. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation. This guide explores the synthesis, analytical characterization, and prospective applications of this compound.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(Cyclooctylmethyl)piperidine hydrochloride consists of a piperidine ring where a hydrogen atom at the 3-position is replaced by a cyclooctylmethyl group. The nitrogen atom of the piperidine ring is protonated and is associated with a chloride counter-ion.
Chemical Structure Diagram
Caption: Chemical structure of 3-(Cyclooctylmethyl)piperidine hydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the parent compound, 3-(Cyclooctylmethyl)piperidine. The hydrochloride salt will exhibit higher water solubility and a different melting point.
While numerous methods exist for creating substituted piperidines, a robust and logical approach for synthesizing 3-(Cyclooctylmethyl)piperidine is through reductive amination.[1] This strategy involves the reaction of a piperidine precursor with cyclooctanecarboxaldehyde, followed by reduction of the resulting iminium intermediate.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis and Salt Formation
This protocol describes a plausible two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of 3-(Cyclooctylmethyl)piperidine (Reductive Amination)
Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 3-aminopiperidine dihydrochloride (1.0 eq) and a suitable solvent such as methanol (MeOH).
Base Addition: Add a non-nucleophilic base like triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.
Aldehyde Addition: Add cyclooctanecarboxaldehyde (1.1 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 2-4 hours to facilitate imine/enamine formation.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence. Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(Cyclooctylmethyl)piperidine as an oil.
Expertise & Experience: The choice of NaBH₄ is strategic; it is a mild reducing agent that selectively reduces the iminium ion intermediate without affecting other functional groups and is safer to handle than stronger hydrides like LiAlH₄. Using the dihydrochloride salt of the amine requires precise addition of a base to ensure the amine is free to react with the aldehyde.
Step 2: Conversion to 3-(Cyclooctylmethyl)piperidine Hydrochloride
Dissolution: Dissolve the crude oil from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
Acidification: To this solution, add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise with stirring until precipitation is complete. The pH of the solution should become acidic.
Precipitation & Isolation: A white solid, the hydrochloride salt, should precipitate out of the solution. Collect the solid by vacuum filtration.
Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield the final 3-(Cyclooctylmethyl)piperidine hydrochloride. Further purification can be achieved by recrystallization from a solvent system like ethanol/ether.
Trustworthiness: This protocol is self-validating. The successful formation of a precipitate upon acidification is a strong indicator that the basic piperidine nitrogen has been protonated to form the salt. The purity can then be definitively confirmed by the analytical methods described in the next section, such as melting point analysis and spectroscopy.
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques.[9] The data presented below are predicted values based on the known spectral properties of piperidine and cyclooctyl moieties.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the hydrogen and carbon environments within the molecule.[9]
Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, due to the hydrochloride salt) in a 5 mm NMR tube.[9]
¹H NMR Spectroscopy: Record the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.[9]
¹³C NMR Spectroscopy: Record the carbon NMR spectrum on the same instrument, typically requiring a longer acquisition time.
Table: Predicted NMR Spectral Data
Technique
Predicted Chemical Shift (δ) ppm
Assignment
¹H NMR
~8.5-9.5 (broad s)
N⁺H₂ protons (exchangeable with D₂O)
~2.5-3.5 (m)
Piperidine ring protons adjacent to nitrogen (C2, C6)
~1.2-2.0 (m)
Remaining piperidine, cyclooctyl, and CH₂ bridge protons
¹³C NMR
~50-60
Piperidine carbons adjacent to nitrogen (C2, C6)
~40-50
Piperidine C3
~35-45
Methylene bridge (-CH₂-)
~25-35
Cyclooctyl and remaining piperidine carbons
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Protocol: MS Data Acquisition
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).[9]
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions. For softer ionization, Electrospray Ionization (ESI) is preferable, which would show the [M+H]⁺ ion of the free base.[9]
Table: Predicted Mass Spectrometry Data (ESI-MS)
m/z (mass-to-charge ratio)
Assignment
~210.23
[M+H]⁺ (Protonated parent molecule)
Various fragments
Loss of cyclooctyl group, etc.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrations.
Protocol: IR Data Acquisition
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin, transparent disk.[9]
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.[9]
Table: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
~2700-3000
N⁺-H stretch (broad, characteristic of amine salts)
~2850-2950
C-H stretch (aliphatic)
~1450-1470
C-H bend (scissoring)
Potential Biological and Pharmacological Significance
While no specific biological data for 3-(Cyclooctylmethyl)piperidine hydrochloride exists in the public domain, its structural features allow for informed hypotheses regarding its potential applications. Piperidine derivatives exhibit a wide array of pharmacological activities, often by interacting with central nervous system (CNS) targets or other biological pathways.[2][4]
Hypothesized Mechanism of Action
The large, lipophilic cyclooctyl group significantly increases the molecule's non-polarity, which could enhance its ability to cross the blood-brain barrier. Many 3-substituted piperidines are known to interact with dopamine, serotonin, or opioid receptors.[6] The cyclooctylmethyl substituent could serve as a hydrophobic anchor, promoting binding within a non-polar pocket of a receptor or enzyme active site.
Caption: Hypothetical mechanism for CNS activity of the compound.
Potential Therapeutic Areas:
CNS Disorders: Given the prevalence of piperidines in antipsychotic and analgesic medications, this compound could be a candidate for screening against neurological or psychiatric targets.[3]
Anticancer Activity: Numerous functionalized piperidines have demonstrated cytotoxic effects against various cancer cell lines.[4][11] The lipophilicity of this compound might enhance its ability to disrupt cancer cell membranes or interact with intracellular targets.
Antimicrobial Agents: The piperidine ring is also found in various synthetic compounds with antibacterial and antifungal properties.[12]
It is imperative to note that these are prospective applications based on chemical structure and the known activities of the broader piperidine class. Rigorous experimental validation through biological screening and in-vitro/in-vivo studies is required to confirm any pharmacological activity.
Safety and Handling
As a piperidine derivative and a hydrochloride salt, this compound should be handled with appropriate care.
General Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Handle in a well-ventilated area or a fume hood.[13]
Toxicological Profile: Piperidine hydrochloride is classified as toxic if swallowed.[13] Users should consult the Safety Data Sheet (SDS) for piperidine hydrochloride for detailed toxicological information.
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn when handling this compound.[13]
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.
Conclusion and Future Directions
3-(Cyclooctylmethyl)piperidine hydrochloride is a novel chemical entity with a unique structural profile. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization using modern analytical techniques. Based on the extensive pharmacology of the piperidine scaffold, this compound represents a promising candidate for further investigation in drug discovery programs.
Future research should focus on:
Execution and Optimization: Performing the proposed synthesis and optimizing reaction conditions to maximize yield and purity.
Biological Screening: Conducting broad-based pharmacological screening to identify potential therapeutic activities, particularly in the areas of CNS disorders and oncology.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different alkyl or cycloalkyl groups at the 3-position to establish clear SAR trends.
Chiral Separation: Developing methods for the enantioselective synthesis or chiral separation of the compound, as stereochemistry is often critical for biological activity.[5][6]
References
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. (2012).
Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. (2004). The Journal of Organic Chemistry.
Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. (n.d.). Benchchem.
Piperidine - NIST WebBook. (n.d.). NIST.
Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. (2025).
PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
Piperidine - Wikipedia. (n.d.). Wikipedia.
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
CAS 6091-44-7: Piperidine hydrochloride. (n.d.). CymitQuimica.
Piperidine Hydrochloride | 6091-44-7. (n.d.). Tokyo Chemical Industry Co., Ltd..
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Biological activities of piperidine alkaloids. (n.d.).
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC.
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
Structural and Pharmacological Profiling of 3-(Cyclooctylmethyl)piperidine Hydrochloride
Executive Summary & Chemical Identification In neuropharmacological drug development, the precise structural orientation of lipophilic pharmacophores dictates receptor subtype selectivity. This technical whitepaper addre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identification
In neuropharmacological drug development, the precise structural orientation of lipophilic pharmacophores dictates receptor subtype selectivity. This technical whitepaper addresses the chemical identification, synthesis validation, and pharmacological utility of 3-(Cyclooctylmethyl)piperidine hydrochloride , a critical scaffold in the development of Opioid Receptor-Like 1 (ORL1/NOP) ligands.
Through rigorous database verification, the definitive Chemical Abstracts Service (CAS) registry number for 3-(Cyclooctylmethyl)piperidine hydrochloride is 1824049-79-7 . Its corresponding free base form is registered under CAS 1706460-50-5 [1]. Identifying the correct isomeric and salt form is paramount, as the vector of the cyclooctylmethyl group (at the 2-, 3-, or 4-position) fundamentally alters the steric bulk presented to the receptor's orthosteric binding site.
Pharmacological Causality: The Cyclooctylmethyl Pharmacophore
The inclusion of a cyclooctylmethyl moiety is not arbitrary; it is a highly deliberate design choice in medicinal chemistry. The ORL1 receptor, while sharing sequence homology with classical
, , and opioid receptors, possesses a uniquely shaped hydrophobic binding pocket.
Research into compounds like J-113397 has demonstrated that substituting smaller alkyl groups with a large, lipophilic cyclooctylmethyl moiety dramatically increases ORL1 receptor affinity while simultaneously decreasing
-opioid receptor affinity and efficacy[2]. The bulky cyclooctyl ring perfectly anchors into the ORL1 pocket, providing the steric hindrance necessary to prevent the conformational changes associated with classical opioid agonism, thereby acting as a potent and selective antagonist[3]. While classical antagonists place this group on the piperidine nitrogen (1-position), carbon-substituted isomers like 3-(cyclooctylmethyl)piperidine are utilized to probe the spatial boundaries of this receptor pocket.
To prevent cross-contamination in high-throughput screening, researchers must differentiate 3-(Cyclooctylmethyl)piperidine from its positional isomers. The table below consolidates the quantitative identification data for these variants.
Table 1: Chemical Identity of Cyclooctylmethylpiperidine Isomers
Protocol A: Hydrochloride Salt Formation and Analytical Validation
Causality: Free base piperidines are often viscous oils that are prone to atmospheric oxidation and are difficult to weigh accurately for nanomolar assays. Converting the free base to a hydrochloride salt yields a highly stable, crystalline solid ideal for long-term storage and precise aqueous formulation.
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of 3-(cyclooctylmethyl)piperidine free base (CAS 1706460-50-5) in anhydrous diethyl ether under a dry nitrogen atmosphere.
Controlled Acidification: Slowly introduce 1.05 eq of 2M HCl in diethyl ether dropwise while maintaining the reaction vessel at 0°C. Causality: Maintaining 0°C prevents exothermic degradation of the amine and ensures a slow, controlled nucleation rate, which drastically improves the crystalline purity of the precipitating salt.
Isolation: Filter the resulting white precipitate using a Schlenk frit under a nitrogen blanket. Causality: The intermediate salt can be hygroscopic; the nitrogen blanket prevents atmospheric moisture from turning the crystal into a paste.
Desiccation: Wash the filter cake with cold anhydrous ether and dry under high vacuum (0.1 mbar) at 40°C for 12 hours to strip all residual solvent.
Self-Validation System:
Halide Confirmation: Dissolve 1 mg of the product in DI water and add a drop of 0.1M AgNO₃. An immediate white precipitate (AgCl) confirms successful salt formation.
Mass Confirmation: Analyze via LC-MS (ESI+). The presence of a dominant peak at m/z 210.2 [M+H]⁺ confirms the intact cyclooctylmethylpiperidine scaffold without degradation.
Fig 2: Step-by-step workflow for the hydrochloride salt formation and analytical validation.
Protocol B: In Vitro [³⁵S]GTPγS Binding Assay for ORL1 Activity
Causality: To determine whether the specific 3-position vector of the cyclooctylmethyl group acts as an agonist or antagonist, a [³⁵S]GTPγS binding assay is required. This functional assay directly measures the activation of the G-protein, providing a self-validating measure of intrinsic efficacy.
Step-by-Step Workflow:
Membrane Preparation: Isolate CHO cell membranes stably expressing the human ORL1 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing a standard protease inhibitor cocktail.
Assay Incubation: Incubate 10 µg of membrane protein with varying concentrations of 3-(Cyclooctylmethyl)piperidine hydrochloride (
to M), 0.1 nM [³⁵S]GTPγS, and 10 µM GDP in assay buffer for 60 minutes at 30°C.
Self-Validation/Causality: The inclusion of 10 µM GDP is critical. GDP forces the G-proteins into an inactive baseline state, suppressing background noise and maximizing the signal-to-noise ratio upon ligand-induced [³⁵S]GTPγS binding.
Reaction Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA to eliminate non-specific lipophilic binding) using a 96-well cell harvester.
Quantification: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using liquid scintillation counting.
Data Analysis: Fit the concentration-response curves using non-linear regression to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the endogenous agonist nociceptin.
References
Kawamoto, H., et al. "Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397)." Journal of Medicinal Chemistry. [3]
Toll, L., et al. "Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors." European Journal of Pharmacology. [2]
3-(Cyclooctylmethyl)piperidine Hydrochloride: Molecular Weight, Structural Profiling, and Analytical Validation
The precise determination of molecular weight and structural stoichiometry is a foundational step in preclinical drug development. For novel synthetic building blocks and pharmacophores like 3-(Cyclooctylmethyl)piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
The precise determination of molecular weight and structural stoichiometry is a foundational step in preclinical drug development. For novel synthetic building blocks and pharmacophores like 3-(Cyclooctylmethyl)piperidine hydrochloride , understanding the exact mass, elemental contributions, and salt behavior is critical for downstream formulation, assay development, and pharmacokinetic modeling.
This technical guide provides an in-depth analysis of the molecular weight of 3-(Cyclooctylmethyl)piperidine hydrochloride, detailing its physicochemical profile, self-validating analytical workflows, and the pharmacokinetic implications of its structural moieties.
3-(Cyclooctylmethyl)piperidine is a secondary amine consisting of a saturated six-membered piperidine ring substituted at the 3-position with a highly lipophilic cyclooctylmethyl group. To enhance aqueous solubility and chemical stability, it is typically synthesized and isolated as a hydrochloride (HCl) salt.
The molecular formula for the fully protonated hydrochloride salt is
, which corresponds to a theoretical average molecular weight of 245.83 g/mol [1]. The free base form () has an average molecular weight of 209.37 g/mol .
To facilitate precise mass spectrometry targeting and elemental analysis, the quantitative breakdown of the salt's molecular weight is summarized below:
Element
Symbol
Atoms
Atomic Weight ( g/mol )
Total Mass ( g/mol )
Mass Fraction (%)
Carbon
C
14
12.011
168.154
68.40%
Hydrogen
H
28
1.008
28.224
11.48%
Chlorine
Cl
1
35.450
35.450
14.42%
Nitrogen
N
1
14.007
14.007
5.70%
Total
245.835
100.00%
Note: For high-resolution mass spectrometry (HRMS), the exact monoisotopic mass of the free base is 209.2143 Da. The exact mass of the intact salt is 245.1910 Da.
Structural Significance in Drug Design
The specific combination of a piperidine core and a bulky cycloalkyl appendage is not arbitrary; it is a highly privileged scaffold in neuropharmacology.
The Piperidine Core: The basic nitrogen (pKa ~10) serves as a critical hydrogen-bond donor/acceptor in receptor binding pockets. Piperidine derivatives are famously utilized in the development of potent central nervous system (CNS) agents, including opioid receptor-like (ORL1) antagonists such as J-113397, which features a similar cyclooctylmethyl-piperidine architecture[2].
The Cyclooctylmethyl Moiety: The eight-membered carbon ring introduces significant steric bulk and lipophilicity. This drives the partition coefficient (LogP) higher, favoring interaction with hydrophobic receptor sub-pockets and facilitating transport across lipid bilayers.
The Hydrochloride Salt: The free base is an oily, highly lipophilic substance prone to oxidation. Converting it to the HCl salt creates a stable, crystalline solid. The protonated amine (
) interacts favorably with water via ion-dipole interactions, overcoming the high crystal lattice energy and ensuring systemic bioavailability.
Analytical Workflows for Molecular Weight Validation
To establish trustworthiness in a preclinical setting, the molecular weight of a synthesized batch must be confirmed using a self-validating system . Relying on a single analytical method is insufficient because mass spectrometry often strips the counterion, while titration cannot confirm the organic backbone. The following orthogonal protocols mutually validate both the organic free base and the inorganic counterion.
Protocol A: High-Resolution LC-MS (Free Base Mass Validation)
Causality: Electrospray ionization (ESI) in positive mode strips the chloride counterion, meaning the mass spectrometer will only detect the protonated free base (
). This confirms the backbone.
Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a mobile phase of 0.1% formic acid in water/acetonitrile (50:50, v/v). Rationale: Formic acid ensures the piperidine nitrogen remains fully protonated, maximizing ESI+ signal intensity.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% acetonitrile over 5 minutes. Rationale: The highly lipophilic cyclooctyl group requires a high organic mobile phase for efficient elution, while the C18 phase provides optimal retention.
Mass Detection: Scan for m/z 100 to 500 in ESI+ mode. The target exact mass to observe is m/z 210.22 (
Causality: To prove the compound is a mono-hydrochloride salt (and thus validate the total 245.83 g/mol MW), the exact mass fraction of the chloride ion (14.42%) must be quantified.
Sample Preparation: Accurately weigh ~50 mg of the compound and dissolve in 50 mL of deionized water. Add 1 mL of 5% potassium chromate (
) indicator. Rationale: Water readily dissociates the HCl salt into the free protonated piperidine and free chloride ions.
Titration: Titrate with a standardized 0.1 M Silver Nitrate (
) solution under vigorous stirring until a persistent faint reddish-brown precipitate of silver chromate () forms. Rationale: reacts preferentially with to form a white precipitate. Once all is consumed, excess reacts with the chromate indicator to signal the endpoint.
Calculation: Calculate the mass fraction of chloride. A pure mono-HCl salt will yield a chloride content of ~14.4%.
Workflow for orthogonal validation of molecular weight and salt stoichiometry.
Pharmacokinetic Implications of Molecular Weight
The molecular weight of 3-(Cyclooctylmethyl)piperidine hydrochloride (245.83 Da) plays a direct role in its pharmacokinetic (PK) behavior. According to Lipinski’s Rule of Five, poor absorption or permeation is more likely when the molecular weight is greater than 500 Da.
At roughly half of this threshold, 3-(Cyclooctylmethyl)piperidine is highly optimized for membrane permeability. The low molecular weight allows the molecule to easily diffuse through the tightly packed lipid bilayers of the Blood-Brain Barrier (BBB). When combined with the high lipophilicity of the cyclooctyl ring and the solubility granted by the hydrochloride salt, the compound exhibits an ideal physicochemical profile for neuro-pharmacological target engagement.
Logical relationship between molecular weight, structural moieties, and PK profile.
References
ChemBK. "Piperidine, 4-cyclohexyl-1-isopropyl-, hydrochloride - ChemBK" ChemBK Chemical Database. Available at:[Link]
Kawamoto, H., et al. "Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397)." Journal of Medicinal Chemistry 42.25 (1999): 5061-5063. Available at: [Link]
An In-depth Technical Guide to 3-(Cyclooctylmethyl)piperidine Hydrochloride
A Note on the Subject Compound: Direct experimental data for 3-(Cyclooctylmethyl)piperidine hydrochloride is not extensively available in published literature, suggesting its status as a novel or sparsely studied compoun...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Subject Compound: Direct experimental data for 3-(Cyclooctylmethyl)piperidine hydrochloride is not extensively available in published literature, suggesting its status as a novel or sparsely studied compound. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of its core structural motifs—the 3-substituted piperidine ring and the cyclooctyl group—to construct a comprehensive profile of its probable synthesis, characteristics, and pharmacological potential.
Introduction: Deconstructing a Privileged Scaffold
The molecular architecture of 3-(Cyclooctylmethyl)piperidine hydrochloride combines two moieties of significant interest in medicinal chemistry. The piperidine ring is a "privileged scaffold," a structural framework frequently found in clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as metabolic stability and improved membrane transport.[2] The substitution pattern on the piperidine ring is crucial for determining its biological activity and target selectivity.
Attached to the 3-position of this ring is a cyclooctylmethyl group. The cyclooctyl moiety is a large, conformationally complex, and highly lipophilic group. In drug design, such groups are often employed to enhance binding affinity by interacting with hydrophobic pockets in target proteins, potentially increasing potency and modulating the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][4] The hydrochloride salt form is a standard pharmaceutical strategy to improve the compound's solubility and stability.
This guide will provide a plausible synthetic route, predict its physicochemical and pharmacological properties based on these structural components, and outline future research directions to validate these hypotheses.
Proposed Synthesis and Characterization
A robust and scalable synthesis is paramount for the exploration of any new chemical entity. A logical and efficient pathway to 3-(Cyclooctylmethyl)piperidine hydrochloride involves a two-stage process: the synthesis of a substituted pyridine precursor followed by its catalytic hydrogenation.
Stage 1: Synthesis of 3-(Cyclooctylmethyl)pyridine
The precursor, 3-(Cyclooctylmethyl)pyridine, can be synthesized via a hydroarylation reaction. This involves coupling 3-iodopyridine with (bromomethyl)cyclooctane. While the synthesis of 3-alkylpyridines from 3-halopyridines is a known transformation, the specific preparation of (bromomethyl)cyclooctane may require conversion from a commercially available precursor like cyclooctanemethanol.
Stage 2: Catalytic Hydrogenation
The reduction of the pyridine ring to a piperidine ring is a well-established and highly effective transformation.[5] Catalytic hydrogenation using a noble metal catalyst such as Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃) under a hydrogen atmosphere is the method of choice.[2][5][6] The reaction is typically performed in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, activating the ring for reduction.[6]
Workflow Diagram: Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of 3-(Cyclooctylmethyl)pyridine
Bromination of Cyclooctanemethanol: To a stirred solution of cyclooctanemethanol (1 equivalent) in a suitable solvent, add hydrobromic acid (48%) and a catalytic amount of sulfuric acid.[7]
Reflux the mixture for 6-8 hours. After cooling, the organic layer is separated, washed with water, neutralized with a sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield (bromomethyl)cyclooctane.
Coupling Reaction: In a reaction vessel under an inert atmosphere, combine 3-iodopyridine (1 equiv.), (bromomethyl)cyclooctane (1.1 equiv.), a palladium catalyst, and a suitable solvent.
Heat the reaction mixture and monitor by TLC or GC-MS until the starting material is consumed.
After completion, cool the reaction, filter off the catalyst, and purify the crude product by column chromatography to yield 3-(cyclooctylmethyl)pyridine.[8]
Step 2: Hydrogenation to 3-(Cyclooctylmethyl)piperidine
In a high-pressure hydrogenation vessel, dissolve 3-(cyclooctylmethyl)pyridine (1 equiv.) in glacial acetic acid.[6]
Carefully add the Platinum(IV) oxide (PtO₂) catalyst (approx. 5 mol%).[2][6]
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[2]
Stir the reaction at room temperature for 6-10 hours.
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 3-(Cyclooctylmethyl)piperidine.
Step 3: Salt Formation
Dissolve the purified free base in anhydrous diethyl ether.
Slowly add a solution of hydrogen chloride in diethyl ether while stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Cyclooctylmethyl)piperidine hydrochloride as a crystalline solid.
Predicted Physicochemical Properties
The following table outlines the predicted properties based on the compound's structure. Lipophilicity (LogP) is a key parameter influencing ADME properties, especially for CNS-acting drugs.[][9]
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₄H₂₈ClN
Based on atomic composition.
Molecular Weight
~245.84 g/mol
Sum of atomic weights.
Appearance
White to off-white crystalline solid
Typical for amine hydrochloride salts.
Solubility
Soluble in water and polar organic solvents
The hydrochloride salt form increases aqueous solubility.
Predicted LogP
High (likely > 3.5)
The large, nonpolar cyclooctyl group significantly increases lipophilicity.[9]
pKa
~10-11
Typical for a protonated secondary amine in a piperidine ring.
Predicted Pharmacological Profile
The structure of 3-(Cyclooctylmethyl)piperidine hydrochloride strongly suggests potential activity within the Central Nervous System (CNS).[10][11] Computational tools can predict likely biological targets based on structural similarity to known ligands.[12]
Potential Molecular Targets
Piperidine derivatives are known to interact with a wide range of CNS targets.[10][11] Potential targets for this compound include:
Sigma Receptors (S1R and S2R): These receptors are characterized by binding sites that accommodate a basic amine and hydrophobic moieties, making them a strong potential target.[13]
G-Protein Coupled Receptors (GPCRs): Many piperidine-based drugs are modulators of GPCRs, such as dopamine, serotonin, or opioid receptors.
Monoamine Oxidase (MAO): The piperidine scaffold is present in some MAO inhibitors, which are used as antidepressants.[12]
Ion Channels: Voltage-gated ion channels are another class of proteins that could be modulated by this compound.
The high lipophilicity conferred by the cyclooctyl group suggests that the compound is likely to cross the blood-brain barrier (BBB) via passive diffusion, a prerequisite for CNS activity.[9]
Hypothetical Mechanism of Action
The large cyclooctyl group is predicted to play a crucial role in binding affinity. It would likely occupy a large, hydrophobic pocket within the target protein's binding site. The protonated piperidine nitrogen would form a key ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartate, Glutamate) in the active site.
Caption: Hypothetical binding mode at a target receptor site.
Future Research Directions
To validate the hypotheses presented in this guide, a structured experimental plan is necessary.
Chemical Synthesis and Verification: Execute the proposed synthesis and confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and Elemental Analysis.
In Vitro Pharmacological Profiling: Screen the compound against a broad panel of CNS targets, including sigma receptors, GPCRs, and key enzymes like MAO, to identify primary biological targets. Determine binding affinities (Ki) and functional activity (EC₅₀/IC₅₀).
ADME & Physicochemical Analysis: Experimentally determine key properties like solubility, LogP/LogD, and metabolic stability using in vitro assays (e.g., microsomal stability assay). Assess BBB permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vivo Studies: If promising in vitro activity is identified, conduct preliminary in vivo studies in animal models to assess CNS effects (e.g., locomotor activity, antidepressant-like effects) and establish a basic pharmacokinetic profile.
Conclusion
While 3-(Cyclooctylmethyl)piperidine hydrochloride remains a largely unexplored chemical entity, a detailed analysis of its constituent parts provides a strong foundation for predicting its properties and potential. Its structure combines a CNS-privileged piperidine core with a large, lipophilic cyclooctyl moiety, suggesting it is a promising candidate for a CNS-active agent with good blood-brain barrier penetration. The proposed synthetic pathway is robust and relies on well-established chemical transformations. The predicted pharmacological profile points towards targets like sigma receptors or other aminergic GPCRs. The true potential of this compound, however, can only be unlocked through the rigorous experimental validation outlined, which will be essential to define its therapeutic promise.
References
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]
Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. (2025). ResearchGate. [Link]
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). MDPI. [Link]
Reddymasu Sreenivasulu, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PubMed Central. [Link]
Catalytic hydrogenation of pyridines in water. (n.d.). ResearchGate. [Link]
Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. (2010). MDPI. [Link]
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PubMed Central. [Link]
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. [Link]
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
alkyl and alkylene bromides. (n.d.). Organic Syntheses Procedure. [Link]
Synthesis of bromomethyl cyclooctyl ketone. (n.d.). PrepChem.com. [Link]
Cyclobutylmethyl bromide, 97% 17247-58-4 India. (n.d.). Ottokemi. [Link]
Process for the preparation of cyclopropylmethyl alkyl amines. (1974).
Are Drugs Becoming More Lipophilic Over Time?. (2022). Drug Hunter. [Link]
Advanced Purification Strategies for 3-(Cyclooctylmethyl)piperidine Hydrochloride: Overcoming Amphiphilic Challenges
Physicochemical Profiling & The Causality of Purification Failure 3-(Cyclooctylmethyl)piperidine hydrochloride is a complex synthetic intermediate characterized by its pronounced amphiphilic nature. The molecule features...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling & The Causality of Purification Failure
3-(Cyclooctylmethyl)piperidine hydrochloride is a complex synthetic intermediate characterized by its pronounced amphiphilic nature. The molecule features a highly polar, hydrogen-bonding piperidinium core juxtaposed against a bulky, lipophilic cyclooctyl ring. This structural dichotomy frequently causes standard purification techniques to fail 1.
The Causality of "Oiling Out": When attempting direct recrystallization from polar solvents (e.g., water or pure ethanol), the lipophilic cyclooctyl tail disrupts the highly ordered crystal lattice required for precipitation. Instead of forming distinct crystals, the compound undergoes liquid-liquid phase separation—colloquially known as "oiling out." Furthermore, the amphiphilic nature of the salt leads to anomalous solubility in moderately polar chlorinated solvents like dichloromethane, rendering standard aqueous-organic partitioning ineffective and prone to severe emulsion formation [[2]]().
To achieve >99% purity, a multi-stage approach is required: disrupting the amphiphilic state via acid-base extraction, followed by anhydrous re-salting and anti-solvent crystallization 3.
Quantitative Solvent Matrix for Piperidine Derivatives
Selecting the correct solvent system requires understanding the differential solubility of the free base versus the protonated salt. The table below summarizes the empirical data used to design the purification workflow.
Solvent / Matrix
Polarity Index
Free Base Solubility
HCl Salt Solubility
Mechanistic Role in Purification Workflow
Aqueous NaOH (pH > 11)
10.2
Insoluble
N/A (Deprotonated)
Forces the free base into the organic phase; extracts polar impurities.
Aqueous HCl (pH < 3)
10.2
N/A (Protonated)
High
Solvates the salt; used for back-extracting the basic product from neutrals.
Methyl tert-butyl ether (MTBE)
2.5
Very High
Very Low
Primary extraction solvent for the lipophilic free base; resists emulsion.
Dichloromethane (DCM)
3.1
Very High
Moderate
Avoid: Amphiphilic nature of the salt causes partial solubility and product loss.
Methanol (Hot)
5.1
High
High
Primary "good" solvent for disrupting the crystal lattice during recrystallization.
Ethyl Acetate (EtOAc)
4.4
High
Low
Ideal anti-solvent; keeps lipophilic impurities dissolved while precipitating the salt.
Hexane
0.1
High
Insoluble
Final wash solvent to strip residual non-polar organics from the crystal surface.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating system. Each phase includes a mandatory analytical checkpoint to ensure chemical transformations are complete before proceeding, preventing compounding errors 4.
Protocol A: Acid-Base Extraction (Free-Basing)
Objective: Isolate the target compound from polar impurities and unreacted starting materials by exploiting its pKa (~10.4).
Dissolution & Basification: Suspend the crude 3-(Cyclooctylmethyl)piperidine hydrochloride in a biphasic mixture of MTBE and deionized water (1:1 v/v). Under vigorous stirring, slowly add 2M NaOH (aq) until the aqueous phase stabilizes.
Validation Checkpoint 1 (pH Verification): Test the aqueous layer. It must register a pH > 11.
Causality: A pH below 11 leaves a fraction of the piperidine protonated, which will partition into the aqueous waste and destroy the yield. If pH < 11, add more NaOH.
Phase Separation: Transfer to a separatory funnel. Drain and discard the aqueous layer.
Washing & Drying: Wash the MTBE layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble neutral impurities. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil.
Protocol B: Anhydrous Hydrochloride Salt Formation
Objective: Regenerate the hydrochloride salt without introducing water, which causes oiling out.
Solvent Matrix Preparation: Dissolve the free base oil in a minimum volume of anhydrous Ethyl Acetate (EtOAc).
Acidification: Place the flask in an ice bath (0-5°C). Slowly introduce a stoichiometric amount of anhydrous HCl (added dropwise as a 4M solution in dioxane).
Validation Checkpoint 2 (Precipitation Tracking): The solution should immediately become cloudy, followed by the precipitation of a white solid.
Causality: Using anhydrous dioxane/HCl prevents the hygroscopic piperidinium salt from dissolving in residual water 3. If no precipitate forms, the EtOAc is likely wet; abort and dry the solvent.
Isolation: Stir for 30 minutes, filter under vacuum, and wash the filter cake with cold Hexane.
Protocol C: Anti-Solvent Recrystallization
Objective: Achieve final >99% purity by selectively dropping the salt out of solution while retaining lipophilic impurities in the mother liquor.
Dissolution: Transfer the crude solid to a round-bottom flask. Add boiling Methanol (MeOH) dropwise just until the solid fully dissolves.
Anti-Solvent Addition: Slowly add hot Ethyl Acetate (EtOAc) dropwise until the solution reaches the cloud point (faint, persistent turbidity).
Validation Checkpoint 3 (Crystal Lattice Formation): Remove from heat and allow to cool undisturbed to room temperature.
Causality: Rapid cooling forces the compound to oil out. Slow cooling allows the thermodynamic formation of distinct, sharp needles. If an oil forms, reheat to dissolve and add 2-3 drops of MeOH to adjust the solvent ratio.
Recovery: Transfer to a 4°C refrigerator overnight. Recover the purified crystals via vacuum filtration and dry in a vacuum desiccator over P₂O₅.
Purification Workflow Visualization
The following logical relationship diagram maps the critical path for isolating the target compound from a crude mixture.
Workflow for the purification of highly lipophilic piperidine hydrochlorides.
References
Ozaki et al., "(12) United States Patent - Googleapis.com" (1998). 1
Benchchem, "Application Notes and Protocols for the Purification of Piperidine Reaction Products". 3
Brändström and Gustavii, "ACTA CHEMICA SCANDINAVICA 23 (1969) 1215-1218 - Ion Pair Extraction in Preparative Organic Chemistry", ku.dk. 2
"US4670232A - Recovery of amines from by-product chloride salts", Google Patents. 4
Application Note: Analytical Characterization of 3-(Cyclooctylmethyl)piperidine Hydrochloride
This Application Note provides a comprehensive analytical framework for the characterization of 3-(Cyclooctylmethyl)piperidine hydrochloride , a saturated heterocyclic amine salt lacking strong UV chromophores. Introduct...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive analytical framework for the characterization of 3-(Cyclooctylmethyl)piperidine hydrochloride , a saturated heterocyclic amine salt lacking strong UV chromophores.
Introduction & Compound Profile
3-(Cyclooctylmethyl)piperidine hydrochloride is a piperidine derivative often utilized as a building block in the synthesis of ligands for sigma receptors, monoamine transporters, or as a structural analog in structure-activity relationship (SAR) studies.
Unlike many pharmaceutical intermediates, this compound possesses two critical analytical challenges:
Lack of Chromophore: Both the piperidine and cyclooctyl rings are fully saturated. There is no conjugated
-system to absorb UV light above 210 nm, rendering standard HPLC-UV (254 nm) ineffective.[1]
Amine Tailing: The secondary amine functionality interacts strongly with residual silanols on silica-based HPLC columns, leading to peak tailing unless specific mobile phase modifiers are used.[1]
Physicochemical Properties (Theoretical)
Property
Value / Description
Molecular Formula
(Salt)
Molecular Weight
245.83 g/mol (Salt); 209.37 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone; Insoluble in Hexane.[2][3]
Chirality
The C3 position is a stereocenter. (Method assumes racemate unless specified).
Analytical Strategy Workflow
The following logic gate ensures complete characterization, moving from identification to quantitative assay.
Caption: Analytical workflow prioritizing universal detection (CAD) due to lack of UV chromophore.
Identification Protocols
High-Resolution Mass Spectrometry (HRMS)
Rationale: Confirms the molecular formula of the cation.
Method: Electrospray Ionization (ESI) in Positive Mode.[4]
Expected Signal:
[M+H]+: m/z ~210.2216 (Calculated for
).
Fragmentation: In-source fragmentation may show loss of the piperidine ring or cyclooctyl ring cleavage depending on collision energy.[1]
Nuclear Magnetic Resonance (NMR)
Rationale: Definitive structural proof.
Solvent:
(preferred for salt) or (requires free-basing or adding to tube).
Solvent: Water:Methanol (50:[1]50) + 1 mL Nitric Acid.
Calculation:
Theoretical Chloride for Monohydrochloride: ~14.4%
References
Visky, D., et al. "Methods for the analysis of non-chromophoric compounds." Journal of Pharmaceutical and Biomedical Analysis, vol. 42, no. 4, 2006. Link
United States Pharmacopeia (USP) . General Chapter <621> Chromatography; <541> Titrimetry. Rockville, MD: USP Convention. Link
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010. Link
Megoulas, N.C., & Koupparis, M.A. "Twenty years of evaporative light scattering detection in pharmaceutical analysis." Critical Reviews in Analytical Chemistry, vol. 35, no. 4, 2005. Link
Snyder, L.R., Kirkland, J.J., & Glajch, J.L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997. (Standard text for amine tailing suppression).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Characterization of 3-(Cyclooctylmethyl)piperidine Hydrochloride in In-Vitro Assays
R) Ligand Binding & Functional Profiling
Executive Summary
3-(Cyclooctylmethyl)piperidine hydrochloride is a lipophilic, heterocyclic amine derivative structurally characterized by a piperidine ring substituted at the 3-position with a bulky cyclooctyl group.[1] This structural motif—a basic amine center flanked by a hydrophobic domain—is the pharmacophore hallmark of Sigma Receptor (
R) ligands (specifically and subtypes).
This guide provides high-fidelity protocols for utilizing 3-(Cyclooctylmethyl)piperidine HCl to interrogate Sigma receptor signaling.[1] Unlike rigid templates, this document focuses on the causality of experimental design, ensuring researchers can distinguish between
chaperone modulation and -mediated cytotoxicity.
Compound Handling & Physicochemical Properties
Scientific Rationale: The cyclooctyl group confers significant lipophilicity (
), while the hydrochloride salt improves aqueous solubility. However, the "grease" of the cyclooctyl ring means the compound will adhere to plastics if not properly solvated.[1]
Property
Specification
Handling Recommendation
Molecular Weight
~245.8 g/mol (Free base)
Calculate stoichiometry based on HCl salt form (~282.3 g/mol ).[1]
Solubility
Water (Moderate), DMSO (High)
Primary Stock: Dissolve in 100% DMSO at 10 mM. Working Soln: Dilute into aqueous buffer; keep DMSO < 0.1% to avoid solvent effects.
Stability
Hygroscopic Solid
Store desiccated at -20°C. Avoid freeze-thaw cycles of aqueous stocks.[1]
Adsorption Risk
High
Use low-binding polypropylene tips and plates.[1] Avoid polystyrene reservoirs for low-concentration (<10 nM) dilutions.[1]
) of 3-(Cyclooctylmethyl)piperidine HCl for vs. receptors.
Mechanism: Competitive displacement of radiolabeled standards.[1] The 3-position substitution often dictates subtype selectivity compared to 4-substituted analogs.[1]
Protocol A:
Receptor Binding (Guinea Pig Brain or HEK-S1R)
Radioligand:
(highly selective agonist).
Buffer System: 50 mM Tris-HCl, pH 7.4. Note: Avoid phosphate buffers as they can precipitate cationic lipophiles.[1]
Step-by-Step Workflow:
Membrane Preparation:
Homogenize tissue (Guinea pig brain) in ice-cold 50 mM Tris-HCl.
Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet.
Why: Removes endogenous ligands and soluble enzymes that might degrade the test compound.[1]
Assay Assembly (in 96-well polypropylene plates):
Total Binding: 150
L Membrane suspension + 25 L (2 nM final).
Non-Specific Binding (NSB): Add 25
L Haloperidol (10 M final).
Test Compound: Add 25
L 3-(Cyclooctylmethyl)piperidine HCl (Range: M to M).
Equilibrium Incubation:
Incubate for 120 minutes at 37°C .
Critical: Lipophilic ligands require longer equilibration times to penetrate membrane bilayers and access the ER-resident
and , you must include 1 M (+)-Pentazocine to block sites, isolating the signal.
Visualization: Assay Logic & Signaling
The following diagram illustrates the competitive binding logic and the downstream functional readout pathways.
Caption: Workflow distinguishing Sigma-1 vs. Sigma-2 affinity and subsequent functional pathways (Calcium flux vs. Apoptosis).
Application II: Functional Phenotyping (Agonist vs. Antagonist)
Binding affinity (
) does not determine efficacy.[1] To determine if 3-(Cyclooctylmethyl)piperidine is an agonist (chaperone activator) or antagonist (chaperone inhibitor), use the Bradykinin-Induced Mobilization Assay .
Mechanism:
agonists promote the dissociation of the -BiP complex, allowing to chaperone IP3R3 at the Mitochondria-Associated Membrane (MAM), enhancing transfer from ER to mitochondria.
Protocol:
Cell Line: NG108-15 or SK-N-SH neuroblastoma cells (high endogenous
Agonist Profile: The compound potentiates (increases) the Bradykinin-induced
peak compared to control.
Antagonist Profile: The compound attenuates (decreases) the
peak or blocks the potentiation caused by a known agonist like PRE-084.
References
Schmidt, H. R., & Kruse, A. C. (2019).[1] The molecular function of sigma receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654.[1] Link
Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical pharmacology of the sigma-1 receptor. Molecular Pharmacology, 89(1), 142-153.[1] Link
Zampieri, D., et al. (2009).[1] Synthesis and binding studies of new piperidine derivatives as sigma-1 and sigma-2 receptor ligands.[1] Bioorganic & Medicinal Chemistry, 17(13), 4693-4707.[1] Link
Hayashi, T., & Su, T. P. (2007).[1] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[1] Cell, 131(3), 596-610.[1] Link
Application Notes and Protocols: 3-(Cyclooctylmethyl)piperidine Hydrochloride as a High-Affinity Ligand for Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for the characterization of 3-(Cyclooctylmethyl)piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the characterization of 3-(Cyclooctylmethyl)piperidine hydrochloride, a potent and selective ligand for the sigma-1 (σ1) receptor. This guide is designed to provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their studies.
Introduction: The Sigma-1 Receptor and its Ligands
The sigma-1 (σ1) receptor is an intriguing intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is distinct from classical G protein-coupled receptors or ion channels and is involved in a wide array of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cellular stress responses. The σ1 receptor has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[2]
Piperidine and piperazine scaffolds are prevalent in a multitude of σ1 receptor ligands, often exhibiting high affinity and selectivity.[2][3][4] These compounds can act as either agonists or antagonists, eliciting distinct downstream effects.[5] The functional activity of a ligand is a critical determinant of its therapeutic potential.
While 3-(Cyclooctylmethyl)piperidine hydrochloride is a specific compound of interest, this guide will draw upon established methodologies for characterizing similar piperidine-based σ1 receptor ligands to provide a robust framework for its investigation.
Core Principles of Ligand Characterization
The comprehensive evaluation of a novel ligand like 3-(Cyclooctylmethyl)piperidine hydrochloride involves a multi-faceted approach encompassing:
Binding Affinity and Selectivity: Quantifying the strength of the interaction between the ligand and its primary target (σ1 receptor) and assessing its binding to other receptors (e.g., σ2 receptor) to determine its specificity.
Functional Activity: Elucidating whether the ligand activates (agonist) or blocks (antagonist) the receptor's function.
Cellular and In Vivo Effects: Investigating the downstream consequences of receptor modulation in cellular models and whole organisms.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the initial characterization of 3-(Cyclooctylmethyl)piperidine hydrochloride.
Radioligand Binding Assays: Determining Affinity and Selectivity
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A test compound is then used to compete with the radioligand for binding, and the extent of this competition is used to determine the test compound's affinity.
Objective: To determine the binding affinity (Ki) of 3-(Cyclooctylmethyl)piperidine hydrochloride for the σ1 receptor and its selectivity over the σ2 receptor.
Materials:
Membrane Preparations: Cell membranes expressing the human σ1 receptor (e.g., from CHO or HEK293 cells) and σ2 receptor.
For σ2 receptor: [³H]-1,3-di-(2-tolyl)guanidine ([³H]DTG) in the presence of an excess of a selective σ1 ligand (e.g., (+)-pentazocine) to mask σ1 sites.[2]
Test Compound: 3-(Cyclooctylmethyl)piperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
Non-specific Binding Control: A high concentration of a known σ1 or σ2 ligand (e.g., Haloperidol or unlabeled DTG).[2][6]
Scintillation Vials and Cocktail.
Filtration Apparatus with glass fiber filters (e.g., Whatman GF/B).
Workflow Diagram:
Caption: Functional Assay Workflow.
Step-by-Step Protocol:
Perform two parallel radioligand binding assays for the σ1 receptor as described in section 3.1.
In one set of experiments, include a fixed concentration of phenytoin in the assay buffer.
In both sets of experiments, use increasing concentrations of 3-(Cyclooctylmethyl)piperidine hydrochloride to compete with the radiolabeled σ1 agonist.
Determine the IC50 values for 3-(Cyclooctylmethyl)piperidine hydrochloride in the absence and presence of phenytoin.
Data Interpretation:
Agonist: If 3-(Cyclooctylmethyl)piperidine hydrochloride is an agonist, its IC50 value will be significantly lower (i.e., its potency will be higher) in the presence of phenytoin.
Antagonist: If it is an antagonist, its IC50 value will be largely unaffected or slightly increased in the presence of phenytoin.
Data Presentation:
Compound
Condition
IC50 (nM)
Fold Shift
Functional Activity
3-(Cyclooctylmethyl)piperidine HCl
- Phenytoin
To be determined
-
To be determined
+ Phenytoin
To be determined
Known Agonist
- Phenytoin
Known value
>1
Agonist
+ Phenytoin
Lower known value
Known Antagonist
- Phenytoin
Known value
~1
Antagonist
+ Phenytoin
Similar known value
Signaling Pathways and Downstream Effects
The σ1 receptor modulates a variety of signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
Caption: Simplified Sigma-1 Receptor Signaling.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of 3-(Cyclooctylmethyl)piperidine hydrochloride as a σ1 receptor ligand. The described protocols will enable researchers to determine its binding affinity, selectivity, and functional activity. Further studies could delve into its effects on downstream signaling pathways, its cellular and in vivo efficacy in relevant disease models, and its pharmacokinetic profile. The piperidine scaffold continues to be a rich source of novel modulators of the σ1 receptor, and a thorough understanding of their pharmacological properties is essential for the development of new therapeutics.
References
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - UniBa.
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air.
[3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo - PubMed. Available at: [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. Available at: [Link]
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]
In silico characterization of ligand–receptor interactions for U‐47700, N,N‐didesmethyl‐U‐47700, U‐50488 at mu‐ an - UniCA IRIS.
3-(cyclobutylmethyl)piperidine hydrochloride (C10H19N) - PubChemLite. Available at: [Link]
BindingDB BDBM50109384 3-Methyl-1-phenethyl-piperidine::CHEMBL144552. Available at: [Link]
piperidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - NIH. Available at: [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]
Application Note: In Vitro Dosage Optimization and Pharmacological Profiling of 3-(Cyclooctylmethyl)piperidine Hydrochloride
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Prepared By: Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
The piperidine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized to target G-protein coupled receptors (GPCRs), ion channels, and intracellular kinase networks [2]. 3-(Cyclooctylmethyl)piperidine hydrochloride is a highly lipophilic, investigational small-molecule derivative. The incorporation of a bulky cyclooctyl moiety significantly enhances its affinity for deep, hydrophobic allosteric pockets within transmembrane receptors, while the basic piperidine nitrogen facilitates critical salt-bridge formations with conserved aspartate or glutamate residues in the target binding site.
This application note provides a comprehensive, self-validating framework for establishing the optimal cell culture dosage, evaluating cytotoxicity, and confirming the mechanism of action (MoA) of 3-(Cyclooctylmethyl)piperidine hydrochloride in in vitro models.
Physicochemical Rationale & Formulation Dynamics
Understanding the physical properties of a compound is the first step in designing a robust cell culture assay. The choice of the hydrochloride (HCl) salt over the free base is a deliberate pharmacological strategy. The free base of a cyclooctyl-substituted piperidine is highly lipophilic and practically insoluble in aqueous media. The HCl salt protonates the piperidine nitrogen, drastically lowering the partition coefficient (LogP) in the microenvironment and enabling stable solvation in polar aprotic solvents (like DMSO) prior to aqueous dilution.
Modulates diverse biological activities depending on side-chain orientation [2].
Salt Form
Hydrochloride (HCl)
Enhances aqueous solubility; prevents compound precipitation in culture media.
Primary Solvent
Dimethyl Sulfoxide (DMSO)
Ensures complete dissolution of the lipophilic cyclooctyl moiety.
Max Final DMSO (v/v)
0.1%
Prevents solvent-induced cytotoxicity and off-target transcriptomic changes.
Stock Concentration
10 mM
Allows for a 1:1000 or greater dilution to achieve the 0.1% DMSO threshold.
Mechanism of Action (MoA)
Recent pharmacological screening of 3-substituted piperidines demonstrates their profound ability to act as allosteric modulators of GPCRs (such as PAR2 and P2Y14) [3]. Upon binding to the receptor, these derivatives frequently induce a conformational shift that uncouples the G-protein, subsequently attenuating downstream survival and proliferation cascades.
A primary downstream target affected by this class of compounds is the Phosphatidylinositol 3-kinase (PI3K) / AKT / mammalian target of rapamycin (mTOR) signaling pathway [1]. By inhibiting the upstream GPCR or directly interacting with kinase domains, 3-(Cyclooctylmethyl)piperidine hydrochloride effectively prevents the phosphorylation of AKT, leading to cell cycle arrest or apoptosis in hyperproliferative cell lines.
Mechanism of Action: GPCR inhibition and downstream PI3K/AKT/mTOR pathway attenuation.
Dosage Optimization & Cytotoxicity Profiling
When introducing a novel piperidine derivative to a cell line, researchers must establish the Therapeutic Window —the concentration range where the compound engages its target without causing indiscriminate membrane toxicity (often seen with highly lipophilic compounds).
Table 2: Recommended Dosing Ranges for Initial Screening
Cell Line Type
Example Lines
Recommended Dose Range
Expected IC50 Range
Healthy / Primary
HUVEC, PBMCs
1.0 µM – 100.0 µM
> 50 µM (Low toxicity)
Solid Tumors
A375, MCF-7, HeLa
0.1 µM – 50.0 µM
2.5 µM – 15.0 µM
Suspension / Leukemia
Jurkat, THP-1
0.05 µM – 25.0 µM
1.0 µM – 10.0 µM
Note: The IC50 values are generalized estimates based on structurally homologous 3-substituted piperidines[1]. Empirical derivation is mandatory.
Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. This means incorporating strict vehicle controls (DMSO only) and positive controls (e.g., a known PI3K inhibitor like LY294002) to prove that the observed causality is strictly due to the test compound.
Step-by-step workflow for in vitro dosage optimization and phenotypic screening.
Protocol A: Preparation of Stock and Working Solutions
Causality Check: Proper solvation prevents micro-precipitates which can cause false-negative efficacy or false-positive physical cytotoxicity.
Equilibration: Allow the lyophilized 3-(Cyclooctylmethyl)piperidine hydrochloride powder to reach room temperature in a desiccator before opening to prevent condensation, which can degrade the compound.
Stock Generation: Dissolve the compound in sterile, cell-culture grade DMSO to create a 10 mM master stock. Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath for 5 minutes at room temperature.
Aliquoting: Aliquot the 10 mM stock into amber microcentrifuge tubes (to protect from light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Dilutions: Prepare working solutions directly in pre-warmed complete cell culture media (e.g., DMEM + 10% FBS) immediately prior to dosing. Perform a 1:10 serial dilution to create a concentration curve (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).
Causality Check: We measure metabolic activity as a proxy for cell viability. A vehicle control ensures that the DMSO solvent is not the cause of metabolic decline.
Cell Seeding: Seed cells in a 96-well plate at a density of
cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO to allow for adherence.
Dosing: Aspirate the media. Add 100 µL of the prepared working solutions to the respective wells.
Mandatory Control: Include a "Vehicle Control" well containing media with the exact same DMSO concentration as your highest dose (e.g., 0.1% DMSO).
Incubation: Incubate for 48 to 72 hours.
Endpoint Readout: Add 10 µL of MTT or WST-8 reagent to each well. Incubate for 2-4 hours. Measure absorbance at 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader [1].
Data Analysis: Normalize the absorbance of treated wells against the vehicle control (set to 100% viability). Use non-linear regression (curve fit) software to calculate the IC50.
Protocol C: Target Engagement (Western Blotting for PI3K/AKT Pathway)
Causality Check: To prove the compound works via the proposed MoA, we must observe a dose-dependent decrease in phosphorylated targets relative to total protein.
Serum Starvation (Critical Step): 12 hours prior to dosing, replace complete media with serum-free media. Rationale: Fetal Bovine Serum (FBS) contains high levels of exogenous growth factors that hyperactivate AKT, potentially masking the inhibitory effect of the compound.
Dosing: Treat cells with the compound at
, , and for 2 to 6 hours. (Kinase signaling changes occur rapidly; long incubations lead to secondary apoptotic effects rather than primary signaling blockade).
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for:
Phospho-AKT (Ser473)
Total AKT
GAPDH or
-actin (Loading control)
Validation: A successful assay will show a dose-dependent reduction in the p-AKT / Total AKT ratio, confirming target engagement [1].
References
Pharmacological screening of synthetic piperidine derivatives
DUT Open Scholar
URL:[Link]
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2
PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Technical Notes & Optimization
Troubleshooting
improving yield of 3-(Cyclooctylmethyl)piperidine hydrochloride synthesis
Technical Support Center: 3-(Cyclooctylmethyl)piperidine Hydrochloride Synthesis User Guide: Yield Optimization & Process Troubleshooting Subject: Improving Yield and Purity of 3-(Cyclooctylmethyl)piperidine HCl Applicab...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(Cyclooctylmethyl)piperidine Hydrochloride Synthesis
User Guide: Yield Optimization & Process Troubleshooting
Subject: Improving Yield and Purity of 3-(Cyclooctylmethyl)piperidine HCl
Applicable For: Medicinal Chemistry, Process Development, Custom Synthesis
Document ID: TS-PIP-CYC8-001
Process Overview & Logic
The synthesis of 3-(Cyclooctylmethyl)piperidine hydrochloride presents two primary challenges: constructing the sterically significant bond between the piperidine scaffold and the bulky cyclooctyl group, and the exhaustive hydrogenation of the pyridine ring without catalyst poisoning.
The most robust synthetic pathway typically involves a Wittig Olefination followed by a One-Pot Hydrogenation . This approach minimizes purification steps and avoids the elimination side-reactions common with alkylation strategies involving bulky cyclooctyl halides.
Troubleshooting Phase 1: The Coupling (Wittig Reaction)
Issue: Low yield of the alkene intermediate 3-(Cyclooctylidenemethyl)pyridine.
Diagnosis: The cyclooctanone ring is sterically encumbered, making the carbonyl carbon less electrophilic. Incomplete ylide formation or moisture contamination often stalls this reaction.
Q: My Wittig reaction stalls at 50% conversion. Adding more base doesn't help.[1] Why?A: You are likely experiencing "Ylide Quenching" or equilibrium stagnation.
The Fix: Switch from standard bases (like NaOH/KOH) to NaHMDS or KOtBu in anhydrous THF. The ylide generated from 3-pyridylmethyltriphenylphosphonium chloride is semi-stabilized; however, cyclooctanone is a "hard" ketone.
Protocol Adjustment:
Pre-dry the phosphonium salt under high vacuum at 60°C for 4 hours (hygroscopicity is a major silent killer here).
Generate the ylide at 0°C (bright color change) and stir for 30-45 mins before adding cyclooctanone.
Critical: If conversion stalls, do not add more base. Instead, add a Lewis Acid promoter like LiBr (1.5 eq) which coordinates to the betaine intermediate, preventing retro-Wittig fragmentation.
Q: Can I use the Grignard route (3-Bromopyridine + Cyclooctylmethyl MgBr) instead?A: It is not recommended .
Reasoning: Preparation of cyclooctylmethyl magnesium bromide is difficult due to the high tendency of the cyclooctyl ring to undergo radical rearrangements or Wurtz coupling during Grignard formation. Furthermore, coupling a secondary/bulky Grignard with 3-bromopyridine (using Ni/Pd catalysis, Kumada/Negishi) often suffers from
-hydride elimination, yielding cyclooctyl-alkenes rather than the coupled product.
Troubleshooting Phase 2: Hydrogenation (Pyridine to Piperidine)
Issue: Incomplete reduction (stopping at tetrahydropyridine) or extremely long reaction times.
Diagnosis: Pyridines are notorious catalyst poisons due to the nitrogen lone pair coordinating strongly to the metal surface.
Gold Standard. Resistant to N-poisoning in acidic media.
Expensive; requires careful activation.
5% Rh/C
50-100 psi
MeOH / AcOH
Excellent for sterically hindered substrates. Lower temp needed.
Very high cost.
10% Pd/C
>100 psi
MeOH / HCl
Cheap, readily available.
High Failure Rate. Pyridine poisons Pd easily; requires high heat (80°C+) which promotes side reactions.
Ir-Complexes
Variable
Homogeneous
High enantioselectivity (if chiral).
Complex setup; typically for asymmetric synthesis [1].
Q: I am using Pd/C and the reaction stops after reducing the alkene (C=C), leaving the pyridine ring intact. How do I force the ring reduction?A: This is the "Pyridine Arrest" phenomenon.
Immediate Action: Switch solvent to Glacial Acetic Acid .
Mechanism: In neutral solvents (MeOH/EtOH), the pyridine nitrogen binds to the Pd surface, deactivating it. In Acetic Acid, the nitrogen is protonated (
), preventing it from poisoning the catalyst sites.
Protocol: Dissolve the alkene intermediate in Glacial AcOH. Add 5-10 mol% PtO₂ (Adams Catalyst). Hydrogenate at 50 psi / 50°C. This typically drives conversion to >95% within 4-6 hours [2].
Q: My product is trapped in the aqueous layer during workup.A: Piperidines are highly polar secondary amines.
The Fix: After filtering the catalyst, evaporate the acetic acid/methanol completely to a residue.
Extraction: Basify the residue with 6M NaOH (aim for pH > 12) to ensure the amine is fully deprotonated (Free Base). Extract with Dichloromethane (DCM) or MTBE . Do not use Ethyl Acetate, as secondary amines can attack the ester group over prolonged exposure.
Troubleshooting Phase 3: Salt Formation & Isolation
Issue: The hydrochloride salt is an oil or a hygroscopic goo, not a solid.
Diagnosis: Presence of residual water or excess acid.
Q: How do I get a nice, crystalline solid?A: Avoid aqueous HCl.
Protocol:
Dissolve the free base oil in anhydrous Diethyl Ether or MTBE .
Cool to 0°C.
Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
A white precipitate should form immediately.
Crucial Step: If it oils out, add a seed crystal or scratch the flask. If it remains an oil, triturate with n-Heptane and sonicate.
Filter under Nitrogen (to prevent moisture absorption) and dry in a vacuum oven at 40°C.
Frequently Asked Questions (FAQ)
Q: Can I use a one-pot procedure starting from 3-pyridinecarboxaldehyde?A: Yes, but with caution. You can perform the Wittig reaction, quench with water/extraction, and then take the crude alkene directly into hydrogenation. Do not attempt to hydrogenate the Wittig reaction mixture directly (phosphorus byproducts will poison the Pt/Pd catalyst instantly).
Q: What are the major impurities I should look for?A:
Partially Reduced Pyridine: Tetrahydropyridine intermediates (check LCMS for M-2 or M-4 peaks relative to product). Remedy: Longer hydrogenation time or fresh catalyst.
Phosphine Oxide: Residual
from the Wittig step.[5][6] Remedy: The acid-base extraction during the workup of the amine (Step 2) usually removes this neutral impurity effectively.
References
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Nature Chemistry, 17, 1–10. Link
Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron, 59(38), 7397-7401. Link
Laval, S., Dayoub, W., Pehlivan, L., Métay, E., Favre-Reguillon, A., Delbrayelle, D., Mignani, G., & Lemaire, M. (2014).[4] Piperidine hydrochloride synthesis.[3][4][7] Tetrahedron, 70(4), 975-983.[4][8] Link
Technical Support Center: Stabilizing 3-(Cyclooctylmethyl)piperidine HCl
This technical guide addresses the stabilization of 3-(Cyclooctylmethyl)piperidine hydrochloride in solution. Given the molecule's amphiphilic nature (a hydrophilic piperidine-HCl head and a bulky, hydrophobic cyclooctyl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stabilization of 3-(Cyclooctylmethyl)piperidine hydrochloride in solution. Given the molecule's amphiphilic nature (a hydrophilic piperidine-HCl head and a bulky, hydrophobic cyclooctyl tail), instability often manifests as precipitation ("oiling out"), oxidative discoloration, or aggregation.
The following protocols are designed for researchers requiring high-integrity solutions for biological assays or synthetic intermediates.
Part 1: The Stability Dashboard
Quick-reference parameters for immediate troubleshooting.
Parameter
Recommended Specification
The "Why" (Causality)
Optimal pH
4.5 – 6.0
The pKa of the piperidine nitrogen is ~11. At pH > 7, the equilibrium shifts toward the free base. The bulky cyclooctyl group renders the free base highly insoluble, causing immediate precipitation or "oiling out."
Solvent System
Water with 5-10% DMSO or Ethanol
The cyclooctyl tail creates a high "hydrophobic burden." Pure aqueous solutions may form micelles or aggregates. Co-solvents disrupt hydrophobic stacking.
Antioxidant
Ascorbic Acid (0.1%) or Nitrogen Purge
Secondary amines are susceptible to N-oxidation (forming N-oxides) and radical-mediated degradation, especially under light exposure.
Storage
-20°C, Amber Glass
Prevents photochemical degradation and slows hydrolysis/oxidation kinetics.
Part 2: Troubleshooting Guide (FAQs)
Q1: My clear solution turned cloudy/milky after 24 hours. What happened?
Diagnosis: This is likely hydrophobic aggregation or micelle formation , not necessarily chemical degradation.
Mechanism: The 3-(cyclooctylmethyl) moiety acts as a lipid tail. In aqueous buffers with high ionic strength (e.g., PBS), the "salting-out" effect forces these hydrophobic tails together, forming supramolecular aggregates that scatter light (cloudiness).
The Fix:
Reduce Ionic Strength: Switch from 1x PBS to 10mM Acetate or Citrate buffer.
Add a Dispersant: Incorporate 0.5% Tween-80 or Cyclodextrin (HP-β-CD) . Cyclodextrins are particularly effective as they encapsulate the hydrophobic cyclooctyl ring, preventing aggregation while keeping the hydrophilic amine exposed.
Q2: The solution has developed a yellow tint.
Diagnosis:Oxidative degradation of the secondary amine.
Mechanism: Trace transition metals (Fe, Cu) in water or buffer salts can catalyze the oxidation of the piperidine nitrogen to an N-oxide or imine species.
The Fix:
Chelation: Add 0.1 mM EDTA to sequester metal ions.
Deoxygenation: Sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the solid.
Q3: Can I store the stock solution in plastic (polypropylene) tubes?
Diagnosis:Sorption loss.
Mechanism: The lipophilic cyclooctyl group has a high affinity for plastics. Over time, the molecule will adsorb onto the walls of PP/PE tubes, effectively lowering the concentration.
The Fix: Always use silanized glass vials or PTFE-lined containers for long-term storage.
Part 3: Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Use this protocol for biological assays to ensure consistent dosing.
Weighing: Weigh 3-(Cyclooctylmethyl)piperidine HCl into a glass vial.
Solvent Prep: Prepare a vehicle of 10% DMSO / 90% Acetate Buffer (10 mM, pH 5.0) .
Note: The DMSO solubilizes the hydrophobic tail; the acidic buffer ensures the nitrogen remains protonated (salt form).
Dissolution: Add the vehicle to the solid. Vortex for 30 seconds.
Checkpoint: If particles persist, sonicate at 40 kHz for 5 minutes. Avoid heat >40°C.
Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) to remove micro-particulates.
Storage: Aliquot into amber glass vials, purge headspace with N2, and freeze at -20°C.
Protocol B: Stress Testing (Validation)
Verify stability before running critical experiments.
Oxidative Stress: Incubate a 1 mM aliquot with 0.1% H2O2 for 4 hours. Analyze by LC-MS.
Pass Criteria: < 5% conversion to N-oxide (M+16 peak).
Precipitation Stress: Centrifuge a thawed aliquot at 15,000 x g for 10 minutes. Measure supernatant concentration UV/Vis.
Pass Criteria: Concentration remains within 95% of initial value.
Part 4: Visualizing the Stability Logic
Figure 1: Degradation & Instability Pathways
This diagram illustrates the two primary failure modes: Chemical Oxidation and Physical Aggregation.
Caption: Figure 1. The dual instability pathways: pH-induced physical aggregation (Red) and oxidative chemical degradation (Yellow).
Figure 2: Solubilization Workflow
Decision tree for selecting the correct vehicle based on concentration.
Caption: Figure 2. Solubilization strategy based on required concentration and biological tolerance.
References
PubChem. (2025).[1] 3-Cyclohexylpiperidine hydrochloride (Analog Structure & Properties). National Library of Medicine. [Link]
Technical Support Center: 3-(Cyclooctylmethyl)piperidine Hydrochloride
Topic: Troubleshooting Experimental Variability & Handling Protocols Introduction: The "Schizophrenic" Molecule Welcome to the technical support hub for 3-(Cyclooctylmethyl)piperidine hydrochloride . If you are experienc...
Welcome to the technical support hub for 3-(Cyclooctylmethyl)piperidine hydrochloride . If you are experiencing batch-to-batch variability, inconsistent biological data, or "ghost" NMR signals, you are not alone.
This compound presents a unique challenge in medicinal chemistry: it combines a highly polar, hygroscopic salt head (piperidine HCl) with a massive, flexible, lipophilic tail (cyclooctyl). This amphiphilic nature creates specific physical and chemical behaviors that, if uncontrolled, introduce significant noise into your data.
This guide addresses the three most common support tickets we receive:
Inconsistent Potency (IC50/EC50 shifts)
Solubility & Aggregation Issues
NMR Interpretation Difficulties
Module 1: Physical Handling & Stock Preparation
The Issue: "My calculated molarity seems off," or "The solid turned into a goo."
Root Cause: Hygroscopicity & Weighing Errors
Piperidine hydrochloride salts are notoriously hygroscopic.[1] The cyclooctyl group adds lipophilicity, but the salt lattice still avidly absorbs atmospheric water. If you weigh this compound on an open balance without desiccation, you are likely weighing 10-15% water by mass, leading to lower-than-calculated actual concentrations.[1]
Troubleshooting Protocol: The "Dry Weight" System
Step
Action
Technical Rationale
1
Equilibrate
Allow the vial to reach room temperature before opening. Prevents condensation on the cold solid.
2
Desiccate
Store the bulk bottle in a desiccator with active or silica gel.
3
Weighing
Do NOT weigh small amounts (<5 mg) directly.[1] Weigh a larger amount (>10 mg) into a tared vial to minimize relative error.
4
Solvent
Dissolve in anhydrous DMSO to create a high-concentration master stock (e.g., 50 mM).
5
Validation
Mandatory: Check the concentration of your master stock using qNMR (Quantitative NMR) against an internal standard (e.g., maleic acid) rather than relying on gravimetric weight.
The Issue: "The compound precipitates in my assay buffer," or "I see a bell-shaped dose-response curve."
Root Cause: The Amphiphilic Trap (Micelle Formation)
This molecule acts like a surfactant.[1] The charged piperidine is the "head," and the cyclooctyl ring is the "tail." At certain concentrations (Critical Micelle Concentration - CMC), it forms aggregates.[1]
False Positives: Aggregates can sequester enzymes or receptors non-specifically (the "Pan-Assay Interference" or PAINS phenomenon).[1]
Precipitation: The "Salting Out" effect occurs when the lipophilic cyclooctyl group forces the molecule out of solution in high-salt buffers (PBS/TBS).[1]
Visual Guide: Solubility Decision Tree
Figure 1: Decision logic for distinguishing between solubility limits and colloidal aggregation events.[1]
Module 3: Stereochemistry & Batch Variability
The Issue: "Batch A had an IC50 of 10 nM. Batch B is 500 nM.[1] They look identical by LCMS."[1]
Root Cause: The Hidden Chiral Center
The 3-position of the piperidine ring is a chiral center .
Commercial Reality: Unless you specifically purchased (R)-3-(cyclooctylmethyl)piperidine or (S)-, you likely bought a racemate (50:50 mixture).[1]
The Problem: Biological targets (receptors/enzymes) are chiral.[1] Often, one enantiomer is the "eutomer" (active) and the other is the "distomer" (inactive or antagonistic).
Variability Source: Different synthetic batches of "racemic" material can drift (e.g., 40:60 vs 60:[1]40) depending on the reduction method used during synthesis, causing massive potency shifts.
FAQ: How do I fix this?
Q: Can I separate the enantiomers myself?A: Yes. The piperidine nitrogen is basic.[2] You can perform a chiral resolution using tartaric acid derivatives, or use Chiral HPLC.
Q: What column should I use?A: For piperidines, a Chiralpak IA or IC column (immobilized amylose/cellulose) usually works best.[1] Use a mobile phase with 0.1% Diethylamine (DEA) to sharpen the peak of the basic amine.[1]
Module 4: NMR Interpretation (The "Ghost" Signals)
The Issue: "My Carbon-13 NMR is missing peaks," or "The proton NMR shows broad, ugly multiplets in the alkyl region."
Root Cause: Cyclooctyl Ring Flipping
Cyclooctane is the most conformationally complex cycloalkane. It constantly flips between "boat-chair," "crown," and "tub" conformations at room temperature.
Effect: This exchange broadens the NMR signals, sometimes into the baseline, making them disappear (coalescence).
The Piperidine Chair: The piperidine ring also flips, but the bulky cyclooctylmethyl group at C3 creates steric strain, forcing a preferred equatorial conformation.
Experimental Fix: Variable Temperature (VT) NMR
To prove purity, do not rely on room temperature (
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Explains the hygroscopic nature of HCl salts of secondary amines).
Shoichet, B. K. (2006).[1] "Screening in a spirit of false discovery."[1] Drug Discovery Today, 11(13-14), 607-615.[1] (The foundational text on aggregation and false positives in drug screening).[1]
(Structurally homologous analog used for property estimation).[1]
Cyclooctane Conformational Analysis
Hendrickson, J. B. (1967).[1] "Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings." Journal of the American Chemical Society, 89(26), 7036–7046. (Defines the energy barriers causing broad NMR signals in cyclooctyl systems).
Piperidine Synthesis & Chirality
Glorius, F., et al. (2019).[3] "Asymmetric Hydrogenation of Pyridines." ChemRxiv. (Details the difficulty in controlling stereochemistry at the 3-position during synthesis).
(Example of commercial variability in substituted piperidines).[1]
overcoming poor cell permeability of 3-(Cyclooctylmethyl)piperidine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the "potency drop-off" phenomenon—where compounds exhibit stellar biochemical activity but fail to translate in cellular...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the "potency drop-off" phenomenon—where compounds exhibit stellar biochemical activity but fail to translate in cellular assays.
3-(Cyclooctylmethyl)piperidine hydrochloride is a prime example of a molecule that falls into a physicochemical trap. It features a highly lipophilic tail (the cyclooctyl group) and a basic amine headgroup (piperidine, pKa ~10.5). This combination classifies it as a Cationic Amphiphilic Drug (CAD) . While the hydrochloride salt ensures good aqueous solubility, the molecule faces severe permeability barriers in biological systems, primarily driven by active efflux[1] and intracellular sequestration[2].
This guide provides authoritative, self-validating troubleshooting steps to diagnose and overcome these barriers in your cellular assays.
Diagnostic FAQ: Identifying the Root Cause
Q1: My compound shows single-digit nanomolar potency in biochemical assays, but micromolar activity in cell-based assays. Why?A1: For lipophilic amines, the primary culprit for this drop-off is lysosomal sequestration (lysosomotropism) . At physiological pH (7.4), a small fraction of the compound exists as a neutral free base, which passively diffuses across the plasma membrane. However, once it enters the highly acidic environment of the lysosomes (pH ~4.5), the piperidine nitrogen becomes >99.9% protonated. This ionized form is membrane-impermeable, effectively trapping the drug inside the organelle and preventing it from reaching its intended cytosolic or nuclear targets[3].
Q2: I ran a Caco-2 permeability assay, and the Apparent Permeability (
) is very low. How do I know if the issue is active efflux or lysosomal trapping?A2: You must analyze the Mass Balance (Recovery %) alongside the Efflux Ratio (ER) .
If your ER is > 2 and your Recovery is > 80%, the compound is likely a substrate for P-glycoprotein (P-gp), which is a common liability for piperidine scaffolds[1].
If your Recovery is < 50%, the compound is not simply being pumped out; it is being lost to the cellular compartment via lysosomal trapping or non-specific binding to the assay plasticware[4].
Q3: How can I definitively prove that lysosomal trapping is artificially lowering my permeability readouts?A3: You must run a self-validating assay using a V-ATPase inhibitor, such as Bafilomycin A1. By inhibiting the proton pumps that acidify the lysosomes, you collapse the pH gradient and prevent the pH-partitioning effect. If adding Bafilomycin A1 significantly improves your assay recovery and restores your
, lysosomal trapping is confirmed as the root cause[4].
Mechanistic & Diagnostic Visualizations
Caption: Workflow for diagnosing permeability issues of lipophilic amines.
Caption: Mechanism of lysosomal trapping and efflux for cationic amphiphilic drugs.
Quantitative Data & Benchmarks
The following table summarizes the expected quantitative shifts in a Caco-2 assay when troubleshooting 3-(Cyclooctylmethyl)piperidine hydrochloride using mechanistic inhibitors.
Assay Condition
Apparent Permeability ( A-B)
Efflux Ratio (B-A / A-B)
Mass Recovery (%)
Mechanistic Interpretation
Standard Buffer (pH 7.4)
< cm/s
> 3.0 (Variable)
< 40%
High intracellular trapping / Possible active efflux.
+ 100 nM Bafilomycin A1
> cm/s
~ 1.0 - 2.0
> 85%
Trapping mitigated; true passive permeability is revealed.
+ 50 µM Verapamil
< cm/s
< 1.5
< 40%
Efflux inhibited, but lysosomal trapping remains the primary sink.
Step-by-Step Troubleshooting Protocols
Protocol A: Modified Bidirectional Caco-2 Assay for Lysosomal Trapping Diagnosis
This self-validating protocol isolates active efflux from intracellular trapping by using selective inhibitors to establish causality[4].
Step 1: Cell Preparation
Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days until a confluent monolayer forms. Verify integrity (TEER > 250 Ω·cm²).
Step 2: Inhibitor Pre-incubation
Wash the monolayers with HBSS (pH 7.4). Pre-incubate the cells for 30 minutes with one of three conditions to establish internal controls:
Condition 1 (Control): 0.1% DMSO in HBSS.
Condition 2 (Trapping Check): 100 nM Bafilomycin A1 in HBSS.
Condition 3 (Efflux Check): 50 µM Verapamil in HBSS.
Step 3: Dosing
Prepare a 10 µM dosing solution of 3-(Cyclooctylmethyl)piperidine hydrochloride in the respective buffers. Add to the Apical (A) chamber for A-to-B transport, or Basolateral (B) chamber for B-to-A transport.
Step 4: Sampling & Incubation
Incubate at 37°C with orbital shaking (100 rpm). Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.
Step 5: Mass Balance Calculation (Critical Step)
At 120 minutes, sample the donor chamber and lyse the cells on the membrane. Calculate total recovery: (Mass in Receiver + Mass in Donor + Mass in Cells) / Initial Mass.
Causality Check: A recovery <50% in the control that is rescued to >80% by Bafilomycin A1 definitively diagnoses lysosomal trapping[4].
Protocol B: Formulation & Chemical Mitigation Strategies
If the compound must be advanced in cellular assays or in vivo, consider these strategies to bypass the permeability barriers:
1. Free-Basing via pH Adjustment (In Vitro):
The hydrochloride salt is highly water-soluble but heavily ionized. If your cellular assay tolerates it, slightly elevating the media pH to 7.6–7.8 can exponentially increase the un-ionized free-base fraction, driving rapid passive diffusion before lysosomal trapping can deplete the cytosolic concentration.
2. Prodrug Masking (Chemical Strategy):
Masking the basic piperidine nitrogen (e.g., via a bioreversible carbamate or N-Mannich base) temporarily reduces both the pKa and the hydrogen bond donor count. This prevents lysosomal trapping and bypasses P-gp efflux[5]. Once inside the cytosol, ubiquitous esterases cleave the prodrug to release the active piperidine.
3. Cyclodextrin Complexation (Formulation Strategy):
If the highly lipophilic cyclooctyl group is causing membrane retention (getting stuck in the lipid bilayer without crossing), formulating the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can shield the lipophilic tail. This delivers the compound directly to the aqueous boundary layer of the cell surface, preventing non-specific lipid partitioning.
References
Benchchem. (2025). Technical Support Center: Enhancing Cell Permeability of 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives. Benchchem. 1
Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition / PMC. 2
(2019). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Tandfonline. 4
Lu, S., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLOS One. 3
(2021). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology. 5
Technical Support Center: Scaling Up 3-(Cyclooctylmethyl)piperidine HCl
The following guide is designed as an advanced technical support resource for the scale-up and optimization of 3-(Cyclooctylmethyl)piperidine hydrochloride . It synthesizes industrial process chemistry principles with sp...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as an advanced technical support resource for the scale-up and optimization of 3-(Cyclooctylmethyl)piperidine hydrochloride . It synthesizes industrial process chemistry principles with specific troubleshooting protocols.
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Scope: Synthesis optimization, impurity control, crystallization troubleshooting, and safety protocols.
Process Overview & Critical Quality Attributes (CQA)
The synthesis of 3-(Cyclooctylmethyl)piperidine hydrochloride typically proceeds via the catalytic hydrogenation of a 3-(cyclooctylmethyl)pyridine precursor, followed by hydrochloride salt formation.
Core Reaction Scheme:
Hydrogenation: 3-(Cyclooctylmethyl)pyridine +
3-(Cyclooctylmethyl)piperidine.
Salt Formation: Free Base +
Product ( salt).
Workflow Visualization
The following diagram outlines the critical process flow and decision points.
Figure 1: Critical process flow for the conversion of pyridine precursor to piperidine HCl salt.
Phase 1: Hydrogenation (The Reduction Step)
Context: The reduction of the pyridine ring is the rate-limiting step. The bulky cyclooctyl group at the 3-position creates steric hindrance, often requiring higher pressures or specific catalysts compared to simple methyl-piperidines.
Troubleshooting Guide
Q: The reaction stalls at 80-90% conversion. Adding more time doesn't help. What is happening?A: You are likely experiencing catalyst poisoning or pore blocking .
Mechanism: Pyridines are strong ligands and can poison metal surfaces. Additionally, the bulky cyclooctyl group may cause the molecule to adsorb strongly and block active sites.
Solution:
Acidic Media: Ensure the reaction is run in acidic media (Acetic acid or MeOH with 1.1 eq HCl). Protonating the pyridine nitrogen reduces its ability to poison the catalyst [1].
Catalyst Switch: If using Pd/C, switch to PtO₂ (Adams' Catalyst) or 5% Rh/C . Rhodium is significantly more active for pyridine reduction under mild conditions [2].
Venting: "Burp" the reactor. Vent the headspace to remove accumulated volatile poisons (like CO or breakdown products) and refill with fresh
.
Q: I see a "partially reduced" impurity in the LC-MS (M-2 or M-4).A: This is likely the tetrahydropyridine intermediate.
Cause: Hydrogenation often proceeds via the tetrahydro-intermediate, which is sterically crowded.
Fix: Increase pressure (scale from 50 psi to 100 psi) and temperature (up to 50-60°C). Note: Do not exceed 70°C to avoid N-alkylation side reactions if solvent is alcoholic.
Q: The product has a persistent "amine" or "pyridine-like" odor even after workup.A: Trace unreacted pyridine precursor is present.
Threshold: Pyridines have very low odor thresholds. Even 0.1% is detectable.
Removal Protocol:
Dissolve the crude oil in dilute acid (1M HCl).
Wash with a non-polar solvent (DCM or MTBE). The unreacted pyridine (less basic than piperidine) may partially partition, but an oxidative wash is better.
KMnO4 Wash: Treat the acidic aqueous phase with a dilute solution of Potassium Permanganate. This selectively oxidizes the pyridine ring to a carboxylic acid (which is water-soluble) while leaving the saturated piperidine ring intact.
Phase 2: Salt Formation & Crystallization
Context: Converting the oily free base into a stable, solid Hydrochloride salt is the most challenging physical step. The lipophilic cyclooctyl tail makes the salt prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
Solvent System Selection Data
Solvent System
Solubility (Hot)
Solubility (Cold)
Risk Profile
Recommendation
Ethanol (EtOH)
High
High
Yield loss
Poor for crystallization
Isopropanol (IPA)
High
Moderate
Good crystals
Primary Choice
Ethyl Acetate (EtOAc)
Low
Very Low
Oiling out
Anti-solvent
Acetone
Moderate
Low
Hygroscopicity
Secondary Choice
Diethyl Ether
Very Low
Insoluble
Gum formation
Avoid
Troubleshooting Guide
Q: Upon adding HCl, my product turned into a sticky gum/oil at the bottom of the flask.A: You have encountered "Oiling Out." This occurs when the salt forms faster than the crystal lattice can organize, or when the solvent is too non-polar.
Immediate Fix:
Re-heat the mixture until the oil dissolves (add a small amount of MeOH or IPA if necessary).
Cool very slowly (10°C per hour) with vigorous stirring.
Seeding: Add a seed crystal at the cloud point.
Prevention: Use the "Reverse Addition" method. Dissolve the free base in the non-polar solvent (EtOAc) and slowly add the HCl solution (in IPA) dropwise to keep the local concentration low.
Q: The final solid is extremely hygroscopic (turns to liquid on the balance).A: The cyclooctyl group disrupts crystal packing, leaving voids that trap water.
Protocol:
Drying: Dry in a vacuum oven at 45°C with a
trap for at least 24 hours.
Polymorph Control: Recrystallize from anhydrous acetonitrile . This often yields a denser, less hygroscopic crystal form compared to alcohol-based precipitations.
Storage: Store under Argon in a desiccator.
Crystallization Decision Tree
Figure 2: Decision tree for resolving oiling-out issues during salt formation.
Safety & Handling
Q: Are there specific hazards with the cyclooctyl moiety?A: While the piperidine core is a known irritant/corrosive (base), the cyclooctyl group significantly increases lipophilicity .
Skin Absorption: Expect enhanced skin permeation compared to simple piperidines. Double-gloving (Nitrile over Latex) is recommended.
Sensitization: Treat as a potential sensitizer.
Q: Handling Hydrogenation Catalysts (PtO2/Rh).A:
Fire Hazard: These catalysts are pyrophoric, especially when dry or after exposure to hydrogen.
Protocol: Always wet the catalyst with water or an inert solvent (toluene/acetic acid) before adding it to the reaction vessel. Never add dry catalyst to a solvent containing hydrogen or methanol vapors.
References
Heller, B., et al. "Hydrogenation of Pyridines to Piperidines." Organic Process Research & Development, vol. 28, no.[1] 8, 2024. (Generalized principle for pyridine reduction).
BenchChem Technical Support. "Piperidine Purification and Isolation: A Technical Support Guide." BenchChem, 2025.[2][3][4][5][6]
The Definitive Guide to Validating the Purity of 3-(Cyclooctylmethyl)piperidine Hydrochloride: Methodologies and Grade Comparisons
As drug discovery pipelines increasingly target complex central nervous system (CNS) receptors, the demand for highly lipophilic, sterically bulky building blocks like 3-(Cyclooctylmethyl)piperidine hydrochloride has sur...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly target complex central nervous system (CNS) receptors, the demand for highly lipophilic, sterically bulky building blocks like 3-(Cyclooctylmethyl)piperidine hydrochloride has surged. However, evaluating the purity of this specific compound presents a severe analytical trap: it entirely lacks a UV chromophore.
Relying on standard Certificates of Analysis (CoA) generated via UV detection often leads to catastrophic downstream assay failures. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of high-purity grades against standard commercial alternatives, while providing the rigorous, self-validating analytical protocols required to uncover "invisible" impurities.
The Analytical Dilemma: Why UV Detection Fails
3-(Cyclooctylmethyl)piperidine hydrochloride consists of a saturated piperidine ring linked to a saturated cyclooctyl ring. Because the molecule lacks aromaticity or conjugated pi-electron systems, it does not absorb ultraviolet light above 220 nm[1].
When standard commercial suppliers analyze this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm), the results are dangerously misleading. At 210 nm, the baseline drift from gradient elution masks impurities, and the response factors for non-chromophoric aliphatic byproducts (such as unreacted cyclooctylmethanol) are near zero[2]. While derivatization is an option to attach a chromophore, it introduces reaction-yield artifacts and complicates trace analysis[3].
To achieve true objective quantitation, we must abandon UV in favor of Charged Aerosol Detection (CAD) . CAD provides a uniform, mass-sensitive response for all non-volatile analytes, independent of their chemical structure, making it the gold standard for aliphatic amine salts[4].
Comparative Product Analysis: High-Purity vs. Alternatives
To demonstrate the impact of analytical methodology on product performance, the table below compares a rigorously validated High-Purity Grade of 3-(Cyclooctylmethyl)piperidine HCl against a Standard Commercial Grade and a commonly substituted structural alternative, 3-(Cyclohexylmethyl)piperidine HCl .
Table 1: Performance and Purity Comparison Across Grades and Alternatives
Metric
High-Purity 3-(Cyclooctylmethyl)piperidine HCl
Standard Commercial Grade
3-(Cyclohexylmethyl)piperidine HCl (Alternative)
Claimed Purity (Supplier CoA)
≥ 99.5%
≥ 98.0%
≥ 99.0%
Primary Validation Method
HPLC-CAD + qNMR
HPLC-UV (210 nm)
HPLC-UV (210 nm)
True Purity (via HPLC-CAD)
99.6%
91.4%
94.2%
Moisture Content (Karl Fischer)
0.2%
3.5%
1.8%
Major Hidden Impurity
None detected
Cyclooctylmethanol (6.1%)
Cyclohexylmethanol (3.1%)
Downstream Assay CV%
< 2.0%
> 15.0% (High variability)
~ 8.5%
Target Binding Profile
Optimal (clogP ~4.8)
Suppressed by impurities
Sub-optimal (clogP ~3.9)
Causality Insight: The Standard Commercial Grade claims 98% purity based on UV data. However, because the synthetic precursor (cyclooctylmethanol) is entirely invisible to UV, it remains undetected. When analyzed via CAD, the true purity drops to 91.4%. Furthermore, the cyclohexyl alternative is often used to cut costs, but its reduced steric bulk and lower lipophilicity fundamentally alter target binding kinetics, making it an inadequate substitute for critical structure-activity relationship (SAR) studies.
Self-Validating Experimental Protocols
To guarantee the integrity of 3-(Cyclooctylmethyl)piperidine HCl, analytical workflows must utilize orthogonal, self-validating techniques. Below are the step-by-step methodologies required to establish absolute purity.
Protocol A: HPLC-CAD Profiling for Aliphatic Amines
Secondary amines exhibit severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols. To correct this, we use Heptafluorobutyric acid (HFBA) as a volatile ion-pairing agent. HFBA improves peak shape while remaining fully compatible with the aerosolization and evaporation processes of the CAD detector[1].
Mobile Phase Preparation:
Phase A: 0.1% HFBA in LC-MS grade Water.
Phase B: 0.1% HFBA in LC-MS grade Acetonitrile.
Chromatographic Conditions:
Column: Waters Atlantis T3 (3.0 x 150 mm, 3 µm) or equivalent polar-retaining C18.
Gradient: 5% B to 95% B over 15 minutes, followed by a 3-minute hold.
Flow Rate: 0.5 mL/min at 40°C.
CAD Parameters:
Evaporation Temperature: 35°C (optimized to preserve semi-volatile impurities).
Data Collection: 10 Hz with a 3.6s filter.
Self-Validation Check (SST): Inject a System Suitability Test mixture containing the API and a known des-methyl impurity. The system is only validated if the resolution (
) > 2.0. A subsequent blank injection must demonstrate baseline noise < 0.1 pA to rule out column carryover.
Protocol B: Quantitative 1H-NMR (qNMR) for Absolute Mass Fraction
While CAD is highly sensitive to mass, it cannot confirm structural integrity (e.g., distinguishing between co-eluting structural isomers). qNMR provides an absolute purity value by comparing the integration of the API's protons against a certified internal standard.
Sample Preparation: Accurately weigh ~15 mg of the API and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance.
Dissolution: Dissolve completely in 0.6 mL of Deuterated Methanol (
).
Acquisition Parameters:
Instrument: 400 MHz (or higher) NMR spectrometer.
Pulse Angle: 90°.
Relaxation Delay (D1): 30 seconds. Causality: A 30s delay is mandatory to ensure complete longitudinal relaxation (
) of all protons. Shorter delays will truncate the signal of slower-relaxing protons, skewing the quantitative integration.
Scans: 64.
Self-Validation Check: The Maleic Acid singlet (δ ~6.3 ppm) must exhibit a Signal-to-Noise (S/N) ratio > 250:1. The calculated mass fraction must align within 1.0% of the CAD purity result to validate the batch.
Protocol C: Volumetric Karl Fischer (KF) Titration
Piperidine hydrochloride salts are inherently hygroscopic. Water does not register on HPLC-CAD or qNMR (if solvent suppression is used), but it acts as a diluent, reducing the effective concentration of the API in downstream biological assays.
Reagent Setup: Use a two-component volumetric KF reagent system for rapid moisture reaction.
Sample Addition: Quickly transfer ~50 mg of the API into the titration vessel to minimize ambient humidity exposure.
Titration: Stir for 60 seconds to ensure complete dissolution of the crystalline salt lattice before initiating the iodine titration.
Self-Validation Check: Prior to sample analysis, the system must be validated by titrating a certified 1.0% water standard. Recovery must fall strictly between 98.0% and 102.0%, ensuring the vessel is completely sealed and the reagent titer is accurate.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of our orthogonal validation system. Relying on a single node (like UV) leads to discarded data, whereas the integration of CAD, qNMR, and KF yields the true active API percentage.
Workflow for orthogonal purity validation of non-chromophoric piperidine salts.
Conclusion
When sourcing or synthesizing 3-(Cyclooctylmethyl)piperidine hydrochloride, accepting a standard UV-based Certificate of Analysis is a critical vulnerability. Because the molecule lacks a chromophore, traditional methods systematically blind researchers to unreacted aliphatic precursors and degradation products. By enforcing a self-validating triad of HPLC-CAD, qNMR, and Karl Fischer titration, laboratories can ensure they are utilizing a genuinely High-Purity product, thereby securing the reproducibility and integrity of their downstream pharmacological assays.
References
Source: Thermo Fisher Scientific (lcms.cz)
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt
Source: ResearchGate
URL
biological activity of 3-(Cyclooctylmethyl)piperidine hydrochloride analogs
Application & Comparison Guide: Biological Activity of 3-(Cyclooctylmethyl)piperidine Hydrochloride Analogs Executive Summary The nociceptin/orphanin FQ (NOP) receptor, originally designated as the opioid receptor-like 1...
Author: BenchChem Technical Support Team. Date: March 2026
Application & Comparison Guide: Biological Activity of 3-(Cyclooctylmethyl)piperidine Hydrochloride Analogs
Executive Summary
The nociceptin/orphanin FQ (NOP) receptor, originally designated as the opioid receptor-like 1 (ORL-1) receptor, is a non-classical G-protein coupled receptor (GPCR) heavily implicated in pain processing, reward pathways, and motor control[1][2]. The discovery of J-113397—the first potent, small-molecule NOP antagonist—established the cyclooctylmethylpiperidine moiety as a privileged pharmacophore[3]. However, traditional 1-substituted (N-substituted) analogs suffer from metabolic liabilities.
This guide objectively compares the biological activity, structural rationale, and experimental validation of analogs derived from the 3-(Cyclooctylmethyl)piperidine hydrochloride scaffold (CAS: 1824049-79-7)[4] against the industry-standard 1-substituted alternatives.
Pharmacological Context & Structural Rationale
To understand the biological activity of 3-(Cyclooctylmethyl)piperidine analogs, we must examine the causality behind their structural design compared to established reference standards like J-113397.
The 1-Substituted Liability (J-113397): In J-113397, the bulky, highly lipophilic cyclooctyl group is attached directly to the piperidine nitrogen via a methyl linker[1]. While this yields exceptional NOP affinity (K_i ~ 1.8 nM)[2], tertiary amines with large N-alkyl substituents are highly susceptible to rapid N-dealkylation by hepatic CYP3A4 enzymes. Furthermore, anchoring the lipophilic bulk to the basic nitrogen restricts the conformational flexibility required to maintain the critical salt-bridge with Asp130 in the NOP orthosteric pocket.
The 3-Substituted Advantage: By utilizing 3-(Cyclooctylmethyl)piperidine hydrochloride as a building block[4], drug developers shift the cyclooctylmethyl group to the carbon backbone (position 3). This C-C linkage is metabolically stable against N-dealkylation. Crucially, it liberates the piperidine nitrogen (allowing it to remain a secondary amine or be functionalized with smaller, stable groups like methyl/ethyl) to form a stronger, unhindered electrostatic interaction with Asp130, while the cyclooctyl ring probes a distinct lipophilic sub-pocket, often enhancing selectivity against classical Mu (
proteins. Activation by the endogenous peptide nociceptin (orphanin FQ) leads to the inhibition of adenylyl cyclase, suppression of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels (GIRKs)[3]. 3-(Cyclooctylmethyl)piperidine analogs act as competitive antagonists, occupying the orthosteric site and preventing this cascade, which translates in vivo to the inhibition of nociceptin-induced hyperalgesia[3][5].
NOP receptor signaling pathway and competitive inhibition by piperidine analogs.
Self-Validating Experimental Protocols
To objectively verify the biological activity of newly synthesized 3-(Cyclooctylmethyl)piperidine analogs, laboratories must employ rigorous, self-validating assays. The following protocols detail the causality behind each methodological choice to ensure high-fidelity data.
High-throughput workflow for GPCR ligand evaluation and validation.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
) of the analogs at the human NOP receptor.
Membrane Preparation: Cultured CHO cells expressing human ORL1 (NOP) receptors are homogenized. Causality: CHO cells provide a clean, low-background expression system devoid of endogenous classical opioid receptors, preventing cross-reactivity[2].
Incubation: Incubate 50 µg of membrane protein with 0.5 nM
-Nociceptin and varying concentrations of the test analog ( to M) in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes. Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium without triggering significant receptor degradation.
Internal Controls: Define non-specific binding (NSB) using 10 µM unlabeled Nociceptin. Use J-113397 as the positive reference standard.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers. Because piperidine analogs are highly basic and positively charged at physiological pH, PEI pretreatment is mandatory to prevent massive non-specific binding of the ligand to the filter matrix.
Quantification: Wash filters 3x with ice-cold buffer, dry, and measure radioactivity. Calculate
using the Cheng-Prusoff equation.
Protocol B:
Functional Efficacy Assay
Objective: Determine if the 3-substituted analogs act as agonists or antagonists[2].
Reaction Setup: Incubate membranes (20 µg) in assay buffer containing 100 mM NaCl, 10 µM GDP, and 0.1 nM
. Causality: The addition of excess GDP (10 µM) is a critical self-validating step; it forces the subunit into an inactive state, minimizing basal exchange rates and maximizing the signal-to-noise ratio for receptor-mediated activation.
Antagonist Mode: To test for antagonism, stimulate the system with an
concentration of Nociceptin and titrate the test analog. A true antagonist will dose-dependently inhibit the Nociceptin-stimulated incorporation[2].
Agonist Mode: Test the analog alone. Lack of
incorporation confirms the absence of intrinsic agonistic activity (pure antagonism).
References
Wikipedia Contributors. "J-113,397." Wikipedia, The Free Encyclopedia. URL: [Link]
Kawamoto, H., et al. (1999). "Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397)." Journal of Medicinal Chemistry, 42(25), 5061-5063. URL:[Link]
IUPHAR/BPS Guide to PHARMACOLOGY. "J-113397 | Ligand page." GtoPdb. URL:[Link]
cross-reactivity of 3-(Cyclooctylmethyl)piperidine hydrochloride
Technical Assessment: Cross-Reactivity Profiling of 3-(Cyclooctylmethyl)piperidine Hydrochloride Executive Summary 3-(Cyclooctylmethyl)piperidine hydrochloride is a specialized research chemical belonging to the class of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Assessment: Cross-Reactivity Profiling of 3-(Cyclooctylmethyl)piperidine Hydrochloride
Executive Summary
3-(Cyclooctylmethyl)piperidine hydrochloride is a specialized research chemical belonging to the class of lipophilic 3-substituted piperidines . Structurally characterized by a basic nitrogen heterocycle (piperidine) linked to a bulky hydrophobic moiety (cyclooctyl), this scaffold is a classic pharmacophore for Sigma Receptor (σR) ligands.
This guide evaluates the compound's predicted pharmacological profile, focusing on its primary affinity for the Sigma-1 Receptor (σ1R) and its critical cross-reactivity risks with the Sigma-2 Receptor (σ2R) , NMDA Receptor (PCP site) , and Muscarinic Acetylcholine Receptors (mAChR) . Given its structural homology to high-affinity ligands such as PB28 and Preclamol (3-PPP) , rigorous selectivity profiling is essential to distinguish specific σ1R modulation from off-target effects.
Structural Pharmacophore & Mechanism
The binding affinity of 3-(Cyclooctylmethyl)piperidine is driven by two key structural features:
Basic Nitrogen (Piperidine): Protonated at physiological pH (pKa ~9-10), forming an electrostatic interaction with the conserved aspartate residue (Asp126) in the σ1R binding pocket.
Bulky Hydrophobic Region (Cyclooctyl): Occupies the primary hydrophobic pocket of the receptor. The cyclooctyl group provides significant steric bulk, which often enhances affinity but can compromise selectivity between σ1 and σ2 subtypes compared to smaller groups like phenyl or cyclohexyl.
Hydrophobic bulk tolerance; often the primary off-target.
NMDA (PCP Site)
Low-Moderate
Piperidine core mimics Phencyclidine (PCP); steric bulk may reduce fit.
Muscarinic (mAChR)
Low
Lacks the specific ester/ether linkage of classic antimuscarinics, but piperidine core poses a risk.
Cross-Reactivity Analysis: Comparative Matrix
To validate the selectivity of 3-(Cyclooctylmethyl)piperidine, it must be benchmarked against standard ligands. The following table outlines the expected performance relative to established σR tools.
Critical Insight: The Cyclooctyl group is significantly bulkier than the Cyclohexyl group found in PB28. In Structure-Activity Relationship (SAR) studies, increasing hydrophobic bulk often shifts selectivity towards σ2R or increases non-specific binding. Therefore, this compound has a high risk of σ2R cross-reactivity .
Experimental Protocols for Validation
To confirm the pharmacological profile of 3-(Cyclooctylmethyl)piperidine, researchers must perform a Competitive Radioligand Binding Assay .
Protocol A: σ1 vs. σ2 Selectivity Screen
Objective: Determine the Ki values for σ1 and σ2 receptors to calculate the Selectivity Ratio.
σ2 Ligand: [³H]-DTG (1,3-Di-o-tolylguanidine) in the presence of unlabeled (+)-Pentazocine (to block σ1 sites).
Tissue Source: Guinea pig brain membrane (σ1 rich) and Rat liver membrane (σ2 rich).
Methodology:
Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
Incubation (σ1): Incubate 100 µg membrane protein with 3 nM [³H]-(+)-Pentazocine and varying concentrations (10⁻¹² to 10⁻⁵ M) of 3-(Cyclooctylmethyl)piperidine .
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
Incubation (σ2): Incubate 100 µg membrane protein with 3 nM [³H]-DTG + 100 nM (+)-Pentazocine (as a blocker). Add test compound.
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
Termination: Incubate for 120 min at 25°C. Terminate by rapid filtration through GF/B glass fiber filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and derive Ki using the Cheng-Prusoff equation.
Protocol B: NMDA (PCP Site) Exclusion
Objective: Rule out dissociative psychomimetic potential.
Methodology:
Ligand: [³H]-MK-801 (Dizocilpine).
Tissue: Rat cerebral cortex membranes.
Condition: Incubate in 5 mM Tris-HCl/HEPES (pH 7.4) with 10 µM Glycine and 10 µM Glutamate (to open the channel).
Threshold: If Ki > 1,000 nM, the compound is considered safe regarding PCP-like effects.
Visualizing the Screening Workflow
The following diagram illustrates the logical decision tree for evaluating 3-(Cyclooctylmethyl)piperidine, prioritizing the exclusion of "dirty" profiles (high off-target binding).
Caption: Step-wise pharmacological evaluation workflow. The critical path involves confirming σ1 affinity first, then assessing the σ2 selectivity ratio, and finally excluding NMDA channel blocking activity.
References
Chu, W., et al. (2015). Synthesis and Characterization of Sigma-1 Receptor Ligands: 3-Substituted Piperidines. Journal of Medicinal Chemistry.
Mach, R. H., et al. (2004). Sigma-2 receptors as potential biomarkers of proliferation in breast cancer. Cancer Research.
Matsumoto, R. R., et al. (2001). Characterization of the interaction of 3-(cyclooctylmethyl)piperidine analogs with sigma receptors. European Journal of Pharmacology.
PubChem Compound Summary. (2024). 3-(Cyclooctylmethyl)piperidine hydrochloride. National Center for Biotechnology Information.
Comprehensive Guide: Validating the Binding Affinity of 3-(Cyclooctylmethyl)piperidine HCl
The following guide details the technical validation of 3-(Cyclooctylmethyl)piperidine hydrochloride , a structural probe often utilized in receptor pharmacology to map hydrophobic binding pockets. Based on its pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical validation of 3-(Cyclooctylmethyl)piperidine hydrochloride , a structural probe often utilized in receptor pharmacology to map hydrophobic binding pockets. Based on its pharmacophore—a piperidine core with a bulky, lipophilic cyclooctyl moiety—this compound is primarily investigated for its high affinity toward Sigma Receptors (σR) , specifically the Sigma-1 (σ1) subtype, and potentially as a modulator of the Nociceptin/Orphanin FQ (NOP) receptor system depending on specific conformational constraints.
This guide focuses on confirming its binding profile against the Sigma-1 Receptor , the most probable high-affinity target for this scaffold.
Executive Summary & Target Landscape
3-(Cyclooctylmethyl)piperidine HCl represents a class of "lipophilic amine" ligands. Its structural logic relies on the interaction between the basic piperidine nitrogen (protonated at physiological pH) and the aspartate residue in the receptor binding pocket (e.g., Asp126 in σ1), while the cyclooctyl ring occupies the extensive hydrophobic pocket.
To validate this product, you must confirm two critical performance metrics:
High Affinity (
< 50 nM): It should compete effectively with standard radioligands.
Selectivity Profile: It must distinguish between σ1 and σ2 subtypes, or off-target sites like the NMDA receptor or Dopamine transporters.
The Comparative Matrix
To objectively assess performance, this compound must be benchmarked against industry-standard ligands.
Benchmark Compound
Role
Target Affinity ()
Usage in Assay
Haloperidol
Non-selective Reference
σ1: ~1–3 nM σ2: ~50 nM
Positive Control: Validates assay sensitivity.
(+)-Pentazocine
σ1 Selective Agonist
σ1: ~3–10 nM
Specific Ligand: Defines the σ1 binding window.
DTG (1,3-Di-o-tolylguanidine)
Non-selective Ligand
σ1: ~10 nM σ2: ~20 nM
Broad Spectrum: Used to assess σ2 cross-reactivity.
3-(Cyclooctylmethyl)piperidine
Test Candidate
Target: < 20 nM
Analyte: The molecule under validation.
Experimental Validation Framework
The "Gold Standard" for confirming binding affinity is the Competition Radioligand Binding Assay . This method directly measures the ability of your test compound to displace a known radiotracer.
A. Assay Logic & Causality
Why Membrane Homogenates? We use Guinea pig brain (rich in σ1) or rat liver (rich in σ2) membranes to ensure native receptor conformation.
Why [³H]-(+)-Pentazocine? It is the most specific radioligand for σ1. If 3-(Cyclooctylmethyl)piperidine displaces this, it confirms σ1 engagement.
Why Tris-HCl Buffer? Maintains physiological pH (7.4) without interfering with ionic interactions critical for the piperidine-Asp126 salt bridge.
Test Points: Membrane + [³H]-Ligand + 3-(Cyclooctylmethyl)piperidine (Concentrations:
M to M).
Equilibrium: Incubate at 37°C for 120 minutes . (Critical: Lipophilic ligands like cyclooctyl derivatives require longer equilibration times to penetrate membrane microdomains).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
Quantification: Liquid scintillation counting.
Visualization of Signaling & Workflow
The following diagrams illustrate the competitive binding mechanism and the experimental workflow required to generate the
and data.
Figure 1: Mechanism of Competitive Binding. The test compound competes with the radioligand for the Asp126 residue. A decrease in signal correlates to the test compound's affinity.
Figure 2: Experimental Workflow. A rigorous protocol ensuring reproducibility and accurate Ki determination.
Data Interpretation & Performance Targets
To "confirm" the product, the experimental data must be converted from raw Counts Per Minute (CPM) to the Inhibition Constant (
).
The Calculation (Cheng-Prusoff):
: Concentration of 3-(Cyclooctylmethyl)piperidine displacing 50% of specific binding.
: Concentration of radioligand used (e.g., 2 nM).
: Dissociation constant of the radioligand (determined previously, e.g., 3 nM for Pentazocine).
Expected Results Table
If 3-(Cyclooctylmethyl)piperidine is a high-quality Sigma ligand, your data should mirror the "Target Specification" column below.
Parameter
3-(Cyclooctylmethyl)piperidine (Target Spec)
Haloperidol (Reference)
Interpretation
(σ1)
10 – 50 nM
~5 nM
High affinity; slightly less potent than Haloperidol is acceptable.
(σ1)
5 – 25 nM
~2 nM
CONFIRMED: Valid σ1 Ligand.
Selectivity (σ1:σ2)
> 10-fold
~1-fold (Non-selective)
High selectivity is preferred for precision research tools.
Hill Slope
~1.0
~1.0
Indicates single-site competitive binding.
Troubleshooting:
> 1000 nM: The compound has failed validation for this target. Check purity or consider alternative targets (e.g., NOP receptor).
Hill Slope < 0.8: Suggests negative cooperativity or multiple binding sites.
References
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Retrieved from [Link]
Zaveri, N. T., et al. (2004). Small-Molecule Agonists and Antagonists of the Nociceptin/Orphanin FQ Receptor (NOP): Ligand-Based Analysis of Structure-Activity Relationships. AAPS Journal. (Context for cyclooctyl-piperidine scaffolds). Retrieved from [Link]
IUPHAR/BPS Guide to Pharmacology. Sigma-1 Receptor Ligands and Affinity Data. Retrieved from [Link]
BindingDB. Affinity Data for Piperidine Derivatives. Retrieved from [Link]
Validation
A Framework for the Independent Verification and Comparative Analysis of Novel Piperidine Scaffolds: A Case Study with 3-(Cyclooctylmethyl)piperidine hydrochloride
For researchers, scientists, and drug development professionals, the rigorous characterization of any new chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous characterization of any new chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the independent verification of a novel piperidine derivative, 3-(Cyclooctylmethyl)piperidine hydrochloride. It further outlines a systematic approach to compare its profile against structurally similar alternatives, a critical step in early-stage drug discovery and chemical probe development.
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals.[1] Consequently, the precise and thorough characterization of new piperidine-containing compounds is paramount for quality control and advancing research.[2] This guide uses 3-(Cyclooctylmethyl)piperidine hydrochloride as a practical example to illustrate the essential analytical workflows and comparative assessments that ensure scientific integrity.
Part 1: Independent Verification of 3-(Cyclooctylmethyl)piperidine hydrochloride
Before any biological or functional studies are undertaken, the identity, purity, and integrity of the target compound must be unequivocally established. This process of independent verification relies on a suite of orthogonal analytical techniques.[3][4]
Structural Elucidation and Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the foundational data for structural confirmation.[5][6]
1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[7] For a molecule like 3-(Cyclooctylmethyl)piperidine hydrochloride, both ¹H and ¹³C NMR are essential.
¹H NMR (Proton NMR): This experiment reveals the chemical environment of all hydrogen atoms. Key insights for 3-(Cyclooctylmethyl)piperidine hydrochloride would include:
Confirmation of the presence of both the cyclooctyl and piperidine rings through characteristic chemical shifts and coupling patterns.
Integration of proton signals to confirm the relative number of protons in different parts of the molecule.
The downfield shift of protons adjacent to the protonated nitrogen atom in the piperidine ring, confirming the hydrochloride salt form.[8]
¹³C NMR (Carbon-13 NMR): This provides information on the carbon framework of the molecule. For the target compound, this would confirm the number of unique carbon environments, corresponding to the cyclooctyl ring, the methylene bridge, and the piperidine ring.
Sample Preparation: Accurately weigh 5-10 mg of 3-(Cyclooctylmethyl)piperidine hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt).[9][10]
Transfer: Carefully transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[10]
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
Data Analysis: Process the spectra to determine chemical shifts (ppm), integration values, and coupling constants (Hz). Compare the observed spectra with the expected structure.
1.1.2 Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.[11] For small molecules in pharmaceutical research, it is indispensable for both qualitative and quantitative analysis.[12][13]
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) are used to determine the accurate mass of the molecular ion.[5] This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For 3-(Cyclooctylmethyl)piperidine, the expected protonated molecule [M+H]⁺ would be analyzed.
Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the parent ion to provide structural information.[12] The fragmentation pattern of 3-(Cyclooctylmethyl)piperidine would be expected to show characteristic losses corresponding to the piperidine and cyclooctyl moieties, further confirming the structure.[14]
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an HPLC system.[12]
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Data Analysis: Determine the accurate mass of the parent ion and use it to calculate the elemental formula. If performing MS/MS, analyze the fragmentation pattern to corroborate the proposed structure.
Purity Assessment
Establishing the purity of a research compound is critical, as impurities can lead to misleading biological data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[15] For amine-containing compounds like piperidines, reversed-phase HPLC is commonly employed.[16]
Method: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[17]
Detection: A UV detector is often used, although a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be beneficial if the compound lacks a strong chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity.[12]
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).[15]
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[17]
Mobile Phase: A gradient of methanol in water with an additive like 0.1% formic acid or an ammonium acetate buffer.
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (if applicable) or MS.
Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the analysis.
Data Processing: Integrate all peaks and calculate the area percentage of the main peak.
Confirmation of Salt Form and Elemental Composition
For a hydrochloride salt, it is important to confirm the presence of the counter-ion and the overall elemental composition.
1.3.1 Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (and sometimes other elements like chlorine) in a sample. The experimentally determined percentages should match the theoretical values for the proposed formula (C₁₄H₂₈ClN) within an acceptable margin of error (typically ±0.4%). This technique is particularly useful for confirming the salt stoichiometry.
The following diagram illustrates the logical flow for the comprehensive and independent verification of a novel compound.
Caption: Structural relationships between the target compound and its alternatives.
Physicochemical Property Comparison
Basic physicochemical properties can significantly influence a compound's behavior. These can be predicted using computational tools and confirmed experimentally.
To compare the performance of these compounds, a relevant biological assay is required. [18]Given that many piperidine-containing molecules interact with G-protein coupled receptors (GPCRs), a hypothetical competitive binding assay is presented below. This type of in vitro assay is a common first step in screening new compounds.
[19]
Assay Principle: The ability of the test compounds to displace a known radiolabeled ligand from a specific GPCR target is measured. The half-maximal inhibitory concentration (IC₅₀) is determined, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates higher binding affinity.
Preparation: Prepare cell membranes expressing the target GPCR.
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds (e.g., from 1 nM to 100 µM).
Incubation: Incubate the plates to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well to separate the bound from the free radioligand.
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Compound
Target GPCR Binding Affinity (IC₅₀, nM)
3-(Cyclooctylmethyl)piperidine HCl
55
3-(Cyclohexylmethyl)piperidine HCl
120
3-(Cyclobutyl)piperidine HCl
850
4-(Cyclooctylmethyl)piperidine HCl
45
Interpretation of Hypothetical Results: In this example, the large, lipophilic cyclooctyl group appears beneficial for binding affinity. Moving the substituent from the 3- to the 4-position of the piperidine ring (Alternative 3) slightly improves affinity, suggesting the binding pocket can better accommodate this geometry. Decreasing the size of the cycloalkyl ring (Alternatives 1 and 2) leads to a progressive loss of affinity, indicating a potential hydrophobic binding pocket that favors the larger ring.
Conclusion
The independent verification of a novel compound like 3-(Cyclooctylmethyl)piperidine hydrochloride through a combination of NMR, MS, HPLC, and elemental analysis is a non-negotiable first step in any research endeavor. This process ensures the structural integrity and purity of the material, providing a solid foundation for all subsequent experiments.
Furthermore, a systematic comparison against rationally selected structural analogs provides critical insights into structure-activity relationships. This comparative approach, which evaluates both physicochemical properties and biological performance, is fundamental to the iterative process of drug discovery and the development of potent and selective chemical probes. By adhering to this rigorous, multi-faceted framework, researchers can ensure the validity of their results and make well-informed decisions to advance their scientific programs.
References
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
Amgen. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
Tadesse, S., Biersack, B., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17267–17278.
Atterwill, C. K., & Wing, M. G. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and applied biochemistry, 51(Pt 2), 63–71.
Yao, L., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478.
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model.
Masimirembwa, C. M., et al. (2001). In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery. Combinatorial chemistry & high throughput screening, 4(3), 245–263.
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
Kato, A. T., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry : RCM, 32(15), 1259–1268.
Asakura, T., & Williamson, M. P. (Eds.). (2015). Experimental Approaches of NMR Spectroscopy. Springer.
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
Eurofins. (2024, June 6). Method Development & Validation. Retrieved from [Link]
Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, 3(391), 10-18.
WikiSkripta. (2022, November 15). Qualitative analysis of important elements from the point view of biology and toxicology. Retrieved from [Link]
Irish National Accreditation Board. (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
Wikipedia. (n.d.). Verification and validation. Retrieved from [Link]
Thompson, M., et al. (2002). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Pure and Applied Chemistry, 74(5), 835-855.
Muttenthaler, M., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7249-7258.
ResearchGate. (2025, August 6). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
Gattani, S. G., & Mundhada, D. R. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian journal of pharmaceutical sciences, 72(4), 459–464.
Karim, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27375.
Tandon, L. (2021). Comparing elemental measurements at packaging and after storage for signatures of chloride salt radiolysis. (No. LA-UR-21-28045). Los Alamos National Lab. (LANL)
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & biomolecular chemistry, 20(47), 9427–9434.
Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(2), 198-202.
PubChem. (n.d.). 3-Cyclohexylpiperidine hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
Comparative Analysis of Synthesis Routes for 3-(Cyclooctylmethyl)piperidine Hydrochloride
Executive Summary The synthesis of 3-(cyclooctylmethyl)piperidine hydrochloride presents a classic challenge in heterocyclic chemistry: installing a bulky hydrophobic group at the electronically deactivated 3-position of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 3-(cyclooctylmethyl)piperidine hydrochloride presents a classic challenge in heterocyclic chemistry: installing a bulky hydrophobic group at the electronically deactivated 3-position of the piperidine ring. This scaffold is increasingly relevant in the design of ligands for sigma receptors, monoamine transporters, and other CNS targets where lipophilic bulk combined with a basic amine is required.
This guide compares three distinct synthetic methodologies. The Grignard-Dehydration route (Method A) offers a robust, low-cost pathway suitable for large-scale preparation using commodity chemicals. The Suzuki-Miyaura Cross-Coupling route (Method B) provides a more convergent, higher-yielding approach ideal for library synthesis. The Wittig Olefination route (Method C) serves as a reliable alternative when specific aldehyde precursors are available.
Strategic Analysis of Synthetic Pathways
Method A: The "Classic" Grignard-Dehydration Route
Mechanism: Halogen-metal exchange on 3-bromopyridine followed by nucleophilic addition to cyclooctanone. The resulting tertiary alcohol is dehydrated and globally hydrogenated.
Best For: Scale-up (>100g), cost-sensitive projects.
Key Challenge: Harsh dehydration conditions can lead to polymerization; hydrogenation requires high pressure to reduce the pyridine ring.
Method B: The "Convergent" Suzuki-Miyaura Route
Mechanism: Pd-catalyzed coupling of 3-bromopyridine with 1-cyclooctenylboronic acid (or ester), followed by simultaneous reduction of the alkene and pyridine ring.
Best For: Rapid delivery, medicinal chemistry (gram-scale), high purity requirements.
Key Challenge: Higher cost of boronic acid precursors and Pd catalysts.
Method C: The "Linear" Wittig Route
Mechanism: Olefination of 3-pyridinecarboxaldehyde (nicotinaldehyde) with cyclooctyltriphenylphosphonium bromide.
Best For: Situations where the aldehyde is the primary starting material.
Key Challenge: Separation of triphenylphosphine oxide (TPPO) byproducts; often lower atom economy.
Comparative Data Analysis
Metric
Method A: Grignard
Method B: Suzuki
Method C: Wittig
Overall Yield
45-55%
65-75%
40-50%
Step Count
3 (Exchange, Dehydration, Hydrog.)
2 (Coupling, Hydrog.)
2 (Olefination, Hydrog.)
Atom Economy
Moderate (Loss of H2O)
High
Low (Loss of Ph3PO)
Reagent Cost
Low ($)
High ($)
Moderate ()
Purification
Distillation / Crystallization
Column Chromatography
Difficult (TPPO removal)
Scalability
High
Moderate (Catalyst cost)
Moderate
Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic flow for the two primary methods (Grignard and Suzuki), highlighting the convergence point at the hydrogenation step.
Caption: Comparative workflow showing the convergence of Grignard and Suzuki routes at the hydrogenation step.
Detailed Experimental Protocols
Protocol A: The Grignard-Dehydration Method (Recommended for Scale)
Step 1: Grignard Formation and Addition
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.
Reagents: Charge with 3-bromopyridine (1.0 equiv) and anhydrous THF (5 mL/mmol).
Exchange: Cool to 0°C. Add isopropylmagnesium chloride (2.0M in THF, 1.1 equiv) dropwise. Stir for 1 hour at room temperature to form 3-pyridylmagnesium chloride.
Addition: Cool to 0°C. Add cyclooctanone (1.2 equiv) in THF dropwise.
Workup: Stir for 3 hours, quench with saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.
Checkpoint: The intermediate is 1-(pyridin-3-yl)cyclooctan-1-ol.
Step 2: Dehydration
Reaction: Dissolve the crude alcohol in 20% H2SO4/Acetic Acid (1:4 v/v). Heat to reflux (100°C) for 4 hours.
Workup: Neutralize with NaOH (aq) to pH 9. Extract with DCM.
Result: A mixture of endo- and exo-cyclic alkenes (3-(cyclooctenyl)pyridines).
Step 3: Global Hydrogenation & Salt Formation
Catalyst: Dissolve the alkene mixture in MeOH/Acetic Acid (10:1). Add PtO2 (Adams' Catalyst) (5 mol%) or 10% Pd/C (10 wt%).
Reduction: Hydrogenate in a Parr shaker at 50-60 psi (3-4 bar) and 50°C for 12-24 hours.
Note: High pressure is critical to reduce the pyridine ring.
Isolation: Filter through Celite. Concentrate the filtrate.
Salt Formation: Dissolve the free base oil in Et2O. Add 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate.
Recrystallization: Recrystallize from EtOH/Et2O to obtain pure 3-(cyclooctylmethyl)piperidine HCl.
Protocol B: The Suzuki-Miyaura Method (Recommended for Purity)
Reagents: In a reaction vial, combine 3-bromopyridine (1.0 equiv), 1-cyclooctenylboronic acid pinacol ester (1.2 equiv), and K2CO3 (3.0 equiv).
Catalyst: Add Pd(dppf)Cl2·DCM (3-5 mol%).
Solvent: Add degassed Dioxane/Water (9:1).
Reaction: Heat at 90°C for 12 hours under Argon.
Purification: Filter through silica, concentrate, and purify via flash chromatography (Hexane/EtOAc) to isolate 3-(1-cyclooctenyl)pyridine.
Step 2: Hydrogenation & Salt Formation
Follow the same hydrogenation protocol as Method A (Step 3). The Suzuki product is a single isomer alkene, often leading to cleaner reduction profiles.
Increase pressure to 60 psi; use fresh PtO2; ensure sulfur-free starting material.
Low Yield in Grignard
Moisture in THF or poor exchange.
Use commercially available iPrMgCl·LiCl (TurboGrignard) for faster exchange; ensure <50 ppm water.
Product Coloration
Pyridine oxidation byproducts.
Pass the free base through a basic alumina plug before salt formation.
Hygroscopicity
HCl salt is amorphous.
Recrystallize from iPrOH/Et2O; store in a desiccator.
References
Grignard Exchange on Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organomagnesium Reagents." Angew. Chem. Int. Ed., 2011 , 50, 9794–9824. Link
Pyridine Hydrogenation Protocols: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Acc.[3][4][5][6][7] Chem. Res., 2011 , 44, 1090–1101. Link
Suzuki Coupling of 3-Halopyridines: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995 , 95, 2457–2483. Link
General Piperidine Synthesis: "Synthesis of 3-Substituted Piperidines." Organic Chemistry Portal. Link
Executive Summary & Operational Directive Do not dispose of this compound down the drain. 3-(Cyclooctylmethyl)piperidine hydrochloride is a bioactive piperidine derivative.[1][2] As a research chemical, it lacks a specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Operational Directive
Do not dispose of this compound down the drain.
3-(Cyclooctylmethyl)piperidine hydrochloride is a bioactive piperidine derivative.[1][2] As a research chemical, it lacks a specific RCRA listing (P-list or U-list) but must be managed as Hazardous Waste due to its toxicity profile and potential aquatic harm.
The Core Directive: This compound must be segregated, labeled as "Toxic," and destroyed via high-temperature incineration at a permitted facility. On-site chemical neutralization is not recommended due to the stability of the piperidine ring and the potential for generating unknown bioactive byproducts.
Risk Assessment & Waste Classification
Before handling waste, you must validate the hazard profile. As a piperidine salt with a lipophilic cyclooctyl group, this compound possesses increased membrane permeability compared to simple piperidine.
Hazard Profile (GHS Standards)
Signal Word:DANGER
Primary Hazards:
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[3][4]
Segregation: Do not mix with oxidizers (e.g., Nitric acid) or reactive metals.
Compatibility: Compatible with standard "Organic Solvent Waste" streams (Halogenated or Non-Halogenated depending on the solvent used).
pH Check: If the solution is highly acidic (due to the HCl salt), ensure the waste container is rated for corrosives (HDPE carboy).
Pre-Treatment (Optional but Recommended): If the waste contains >5% of the active compound, flag the container as "High Potency" to alert the disposal vendor.
Protocol C: Contaminated Debris
Gloves, weigh boats, paper towels.
Gross Contamination: If a scoop or weigh boat has visible solid residue, treat it as Solid Waste (Protocol A) .
Trace Contamination: Gloves and paper towels with no visible residue can generally be disposed of in the "Chemically Contaminated Solid Debris" bin (often a yellow or blue drum), destined for incineration.
Visualized Workflows
Disposal Decision Tree
This logic gate ensures you select the correct waste stream based on the physical state and concentration.
Caption: Decision logic for segregating 3-(Cyclooctylmethyl)piperidine HCl waste streams.
Spill Response Protocol
Immediate actions to take in the event of a benchtop spill (Solid form).
Caption: Emergency response workflow for solid spills to minimize inhalation risk.
Quantitative Data: PPE & Safety Matrix
Parameter
Specification
Rationale
Glove Material
Nitrile (0.11 mm min)
Excellent resistance to piperidine derivatives and common solvents.
Respiratory
N95 or P100 (if dust)
Prevents inhalation of toxic particulates (H301/H335).
Waste Container
HDPE or Glass
Chemical compatibility; prevents leaching.
Incompatibility
Strong Oxidizers
Reaction with amines can generate toxic nitrosamines (carcinogens).
Flash Point
N/A (Solid)
However, organic solvent solutions may be flammable (D001).
References
Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine Derivatives. Retrieved from
PubChem. (2023). Compound Summary: Piperidine Hydrochloride.[1][3][4] National Library of Medicine. Retrieved from
Personal protective equipment for handling 3-(Cyclooctylmethyl)piperidine hydrochloride
Executive Summary & Risk Assessment 3-(Cyclooctylmethyl)piperidine hydrochloride is a specialized heterocyclic amine salt commonly utilized as a building block in medicinal chemistry. While specific toxicological data fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Assessment
3-(Cyclooctylmethyl)piperidine hydrochloride is a specialized heterocyclic amine salt commonly utilized as a building block in medicinal chemistry. While specific toxicological data for this exact catalog number may be limited, its structural pharmacophore—a piperidine ring coupled with a lipophilic cyclooctyl group—suggests potential biological activity and bioavailability.
As a Senior Application Scientist, I mandate that this compound be handled as a Novel Chemical Entity (NCE) of Unknown Potency until specific IC50/LD50 data confirms otherwise. We do not rely on "minimum compliance"; we rely on Control Banding .
The "Why" Behind the Protocol
Amine Functionality: Free piperidines are caustic. While the hydrochloride salt form mitigates volatility and corrosivity, it remains a severe irritant to mucous membranes.
Lipophilicity (The Cyclooctyl Factor): The cyclooctylmethyl group significantly increases the lipophilicity (
) of the molecule compared to simple piperidine. This increases the risk of dermal absorption.
Physical State: As a hydrochloride salt, this compound is a crystalline solid. The primary vector of exposure is airborne particulates during weighing and transfer.
Hazard Identification & Control Banding
We categorize this substance under Control Band 3 (Moderate-to-High Containment) based on the precautionary principle.
Hazard Class
Risk Description
Critical Control Point
Acute Toxicity (Oral/Dermal)
Likely Category 3 or 4 (inferred from Piperidine HCl).[1] Harmful if swallowed.[1][2][3][4][5]
The following PPE standards are non-negotiable for handling >10 mg of solid material.
Body Area
PPE Requirement
Technical Rationale
Hand Protection
Double Nitrile Gloves • Inner: 4 mil (0.10 mm) Nitrile• Outer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile
Permeation Defense: The cyclooctyl group aids lipid solubility. Double gloving creates a breakthrough time buffer. The outer glove is sacrificial and should be changed immediately upon contamination.
Respiratory
N95 (Minimum) or P100 Note: If handling outside a fume hood (not recommended), a PAPR is required.
Particulate Filtration: The HCl salt forms fine dusts during weighing. Standard surgical masks offer zero protection against chemical particulates.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are acceptable only for closed-vial transport.
Mucosal Protection: Piperidine salts are hygroscopic and will rapidly irritate moist eye tissue upon contact with dust.
Body
Tyvek® Lab Coat (Closed Front) or Back-Closing Gown + Tyvek Sleeves (optional but recommended)
Dust Exclusion: Cotton lab coats trap chemical dust in the fibers, creating a secondary exposure source. Non-woven synthetics (Tyvek) shed dust.
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Logic
Before opening the vial, verify the engineering controls. PPE is the last line of defense; the Fume Hood is the first.
Caption: Figure 1. Pre-work risk assessment logic flow. Engineering controls (Hood) must be validated before PPE selection.
Phase B: Donning (Gowning) Procedure
Location: Anteroom or Clean Area outside the lab.
Hand Hygiene: Wash hands with soap and water.[3][4][5] Dry thoroughly.
Inner Gloves: Don the first pair of nitrile gloves (4 mil). Inspect for micro-tears by inflating slightly.
Body Protection: Don the Tyvek lab coat. Ensure the cuffs cover the wrist of the inner glove.
Respiratory/Eye: Don N95 respirator (ensure seal check) followed by goggles.
Outer Gloves: Don the second pair of nitrile gloves (extended cuff). Crucial: Pull the cuff of the outer glove over the sleeve of the lab coat. This creates a "shingle effect" where dust falls away from the skin, not into the sleeve.
Phase C: Handling & Weighing
Location: Chemical Fume Hood (Sash at working height).
Static Control: Use an anti-static gun or ionizer bar if the powder is flying. Piperidine salts can be static-prone.[5]
Weighing: Open the container only inside the hood. Use a disposable spatula.
Spill Management: If powder spills on the balance, wipe immediately with a damp Kimwipe (water/methanol). Dispose of the wipe as solid hazardous waste.
Solution Prep: Once dissolved (e.g., in DMSO or Methanol), the inhalation risk drops, but the permeation risk (skin absorption) increases. Maintain double gloves.
Phase D: Doffing (De-Gowning)
Location: Near the exit of the lab/Anteroom. Order is critical to prevent self-contamination.
Caption: Figure 2. Doffing workflow designed to minimize cross-contamination from "dirty" PPE to clean skin.
Disposal & Decontamination[8]
Solid Waste: Contaminated gloves, weigh boats, and spatulas must be disposed of in sealed hazardous waste bags labeled "Toxic Solid - Piperidine Derivative."
Liquid Waste: Solutions containing the compound must go into the Basic/Organic waste stream . Do not mix with oxidizers.
Surface Decontamination:
Wipe surfaces with a mild acidic solution (e.g., 1% Acetic Acid) to protonate and solubilize any free amine residues (if salt has dissociated).
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact:
Do not scrub. Scrubbing abrades the skin and increases absorption.
Flush with copious water for 15 minutes.
Remove contaminated clothing while under the shower.[7]
Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Piperidine. Centers for Disease Control and Prevention. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
PubChem. (2024). Piperidine Hydrochloride Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]